6-amino-3-methylquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
6-amino-3-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPUWVULEUYWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351648 | |
| Record name | 6-amino-3-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16064-23-6 | |
| Record name | 6-amino-3-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-3-methyl-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-amino-3-methylquinazolin-4(3H)-one synthesis pathways
An In-depth Technical Guide on the Synthesis of 6-amino-3-methylquinazolin-4(3H)-one
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for 6-amino-3-methylquinazolin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The quinazolinone core is recognized as a privileged structure due to its prevalence in bioactive natural products and synthetic compounds, exhibiting a wide array of biological activities.[1] This document focuses on the most robust and well-documented synthetic strategy, which proceeds through a 6-nitro intermediate, followed by a reduction. We will delve into the mechanistic rationale behind experimental choices, provide detailed, step-by-step protocols for key reactions, and present comparative data to guide researchers in their synthetic endeavors. The applications for derivatives of this compound are vast, including roles as potential antiviral agents, particularly as HIV-1 reverse transcriptase inhibitors, as well as scaffolds for anticancer and immunomodulatory drugs.[1][2]
The Principal Synthetic Strategy: A Two-Stage Approach
The most reliable and commonly cited pathway to synthesize 6-amino-3-methylquinazolin-4(3H)-one involves a two-stage process. This strategy offers high yields and employs well-understood chemical transformations, making it a preferred method in both academic and industrial research settings.
-
Stage 1: Synthesis of the Key Intermediate, 3-Methyl-6-nitroquinazolin-4(3H)-one. This step introduces the required nitrogen functionality at the 6-position in a protected (nitro) form and installs the methyl group on the N3 nitrogen.
-
Stage 2: Reduction of the Nitro Group. The final step involves the selective reduction of the 6-nitro group to the desired 6-amino functionality, yielding the target molecule.
This strategic separation allows for precise control over the introduction of functional groups and avoids potential side reactions associated with the presence of a free amino group during the initial ring formation or methylation steps.
Logical Flow of the Primary Synthesis Pathway
Caption: Reaction scheme for the nitration of quinazolin-4(3H)-one.
Step 1.2: Methylation of 6-Nitroquinazolin-4(3H)-one
With the nitro-intermediate in hand, N-methylation is achieved using an electrophilic methyl source, such as methyl iodide, in the presence of a suitable base. Cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) is particularly effective, driving the reaction to completion with high yield. [3]The choice of a strong base like Cs₂CO₃ is crucial for deprotonating the N3-H, which has an acidic character, thereby generating the nucleophilic quinazolinone anion required for the subsequent Sₙ2 reaction with methyl iodide.
-
To a 250 mL round-bottom flask, add 6-nitroquinazolin-4(3H)-one (10.0 g, 52.3 mmol) and cesium carbonate (Cs₂CO₃) (25.6 g, 78.4 mmol).
-
Add dimethylformamide (DMF, 150 mL) at room temperature.
-
Cool the mixture to 0°C in an ice bath under a nitrogen atmosphere.
-
Add methyl iodide (CH₃I) (11.1 g, 78.5 mmol) portion-wise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours under a nitrogen atmosphere.
-
Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (100 mL), then dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (eluent: Petroleum Ether/Ethyl Acetate = 1:1) to afford 3-methyl-6-nitroquinazolin-4(3H)-one as the final product.
-
Expected Yield: ~84% [3]
-
Stage 2: Reduction of 3-Methyl-6-nitroquinazolin-4(3H)-one
The final transformation is the reduction of the aromatic nitro group to a primary amine. This is a standard and highly reliable conversion in organic synthesis, with several effective methods available. The choice of reducing agent can be guided by factors such as cost, scale, functional group tolerance (if other reducible groups were present), and ease of workup.
Caption: General scheme for the reduction of the nitro-intermediate.
Comparison of Reduction Methods
| Reducing System | Typical Yield | Rationale & Considerations | Reference |
| SnCl₂ / HCl | ~85% | A classic, highly effective, and reliable method for nitro group reduction. The workup involves neutralization of the acidic medium. | [1][4] |
| Fe / HCl | Good | A cost-effective and environmentally benign option, often used in large-scale industrial synthesis. | [1] |
| H₂ / Pd-C | High | A very clean method where the only byproduct is water. Requires hydrogenation equipment and careful handling of the palladium catalyst. | [1] |
| Hydrazine Hydrate | Good | Can be used with a catalyst like Raney Nickel or Palladium. Requires careful handling due to the toxicity of hydrazine. | [1] |
For laboratory-scale synthesis, the tin(II) chloride method is robust and provides excellent yields.
-
In a three-necked flask equipped with a mechanical stirrer, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (appropriate molar excess, e.g., 3.5 eq.).
-
Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (HCl).
-
Prepare a suspension of 3-methyl-6-nitroquinazolin-4(3H)-one (1 eq.) in ethanol and additional concentrated HCl.
-
Add the substrate suspension portion-wise to the stirred SnCl₂/HCl mixture, ensuring the temperature remains low.
-
After the addition, allow the reaction to proceed at room temperature or with gentle heating as monitored by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.
-
The resulting precipitate (tin salts) is removed by filtration.
-
Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-amino-3-methylquinazolin-4(3H)-one. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Spectroscopic Validation of the Synthesis
Confirmation of the successful conversion at each stage is critical. Spectroscopic methods provide definitive evidence of the chemical transformations.
-
Infrared (IR) Spectroscopy: The most telling change occurs during the final reduction step. A successful reaction is confirmed by the disappearance of the characteristic strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Concurrently, new absorption bands will appear in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching of the newly formed primary amino group (NH₂). [1]* ¹H NMR Spectroscopy: The conversion of the electron-withdrawing nitro group to the electron-donating amino group causes a noticeable upfield shift (to a lower ppm value) of the protons on the aromatic ring. Protons that were deshielded by the nitro group will shift to a region typically between δ 6.8–7.1 ppm after reduction. [1]
Alternative Synthetic Approaches: A Conceptual Overview
While the nitro-reduction pathway is dominant, it is important for the research scientist to be aware of other fundamental strategies for constructing the quinazolinone core, which could be adapted for this specific target. A widely employed method begins with anthranilic acid derivatives. [5][6] To synthesize the target molecule, one would conceptually start with 5-nitroanthranilic acid .
-
Acylation: The 2-amino group of 5-nitroanthranilic acid is acylated.
-
Cyclization: The acylated intermediate is then cyclized, often by heating with acetic anhydride, to form a 6-nitro-substituted benzoxazinone . [5]3. Ring Transformation: This benzoxazinone intermediate is then treated with methylamine. The amine attacks the carbonyl carbon, leading to the opening of the oxazinone ring, followed by cyclization and dehydration to form the desired 3-methyl-6-nitroquinazolin-4(3H)-one .
-
Reduction: The final step would be the reduction of the nitro group as described previously.
This alternative pathway underscores the versatility of quinazolinone synthesis, though it involves more steps compared to the direct methylation/reduction sequence.
References
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link]
-
Quinazolinone synthesis. Organic Chemistry Portal. [Link]
-
RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. WJPR. [Link]
-
Synthetic strategies for preparation of 4‐quinazolinone derivatives. ResearchGate. [Link]
-
4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]
-
6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. CNR-IRIS. [Link]
-
Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). ResearchGate. [Link]
-
Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. Preprints.org. [Link]
-
General routes of synthesis of quinazolin-4(3H)-one. ResearchGate. [Link]
-
Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. PMC. [Link]
Sources
- 1. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]
- 2. Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4(3H)-Quinazolinone,3-methyl-6-nitro- synthesis - chemicalbook [chemicalbook.com]
- 4. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
The 6-Amino-3-Methylquinazolin-4(3H)-one Scaffold: A Technical Guide to Synthesis and Pharmacological Application
Executive Summary
This technical guide provides a comprehensive analysis of 6-amino-3-methylquinazolin-4(3H)-one , a privileged bicyclic scaffold in medicinal chemistry. Unlike fully functionalized drugs, this molecule serves as a critical "lead-like" intermediate. Its value lies in the C6-amino group , which acts as a versatile nucleophilic handle for diversification (e.g., into ureas, amides, or Schiff bases), and the N3-methyl group , which modulates lipophilicity and metabolic stability.
This guide details the validated synthetic pathways, structure-activity relationship (SAR) profiles, and experimental protocols required to leverage this scaffold for antimicrobial and anticancer (specifically EGFR-targeting) drug development.
Part 1: Structural Significance & Pharmacophore Analysis
The quinazolin-4(3H)-one core is bioisosteric with purines, allowing it to mimic ATP and interact with kinase binding pockets. The specific substitution pattern of the 6-amino-3-methyl derivative offers distinct advantages:
-
C6-Amino Handle (The Warhead Vector):
-
Function: Located at a position often solvent-exposed in kinase active sites (e.g., EGFR), allowing for the attachment of bulky solubilizing groups or electrophilic "warheads" (like acrylamides) for covalent inhibition.
-
Reactivity: The primary amine is highly reactive toward acyl chlorides, isocyanates, and aldehydes, facilitating rapid library generation.
-
-
N3-Methyl Group (The Pharmacokinetic Modulator):
-
Function: Blocks the N3-H hydrogen bond donor, preventing non-specific binding and improving membrane permeability (logP modulation).
-
Metabolism: The N-methyl group can improve metabolic stability compared to the N-H analog, although it is a potential site for oxidative demethylation.
-
Visualization: Pharmacophore Mapping
The following diagram illustrates the functional zones of the scaffold.
Figure 1: Pharmacophore mapping of the 6-amino-3-methylquinazolin-4(3H)-one scaffold.
Part 2: Validated Synthetic Pathways
To ensure high purity and yield, the Nitro-Reduction Route is superior to direct amination. This pathway avoids the formation of regioisomers common in other methods.
Synthetic Workflow
The synthesis proceeds in three distinct steps starting from 2-amino-5-nitrobenzoic acid.
-
Cyclization: Formation of the benzoxazinone intermediate.[1]
-
Ring Opening/Closure: Reaction with methylamine to form the quinazolinone core.
-
Reduction: Selective reduction of the nitro group to the amine.[1]
Figure 2: Step-wise synthesis via the Nitro-Reduction pathway to ensure regio-selectivity.
Detailed Protocol: Nitro-Reduction Pathway
Step 1: Synthesis of 6-Nitro-3-methylquinazolin-4(3H)-one [1]
-
Reagents: 6-nitro-4H-benzo[d][1,3]oxazin-4-one (prepared from 5-nitroanthranilic acid + acetic anhydride), Methylamine (40% aq. solution), Ethanol.[2][3]
-
Procedure:
-
Dissolve 0.01 mol of the benzoxazinone intermediate in 30 mL of ethanol.
-
Add 0.02 mol of methylamine solution dropwise.
-
Reflux the mixture for 3–4 hours. Monitor via TLC (Ethyl acetate:Hexane 4:6).
-
Cool to room temperature. The solid product (6-nitro derivative) precipitates.
-
Filter, wash with cold ethanol, and dry.
-
Checkpoint: Expect a yellow solid. M.P. range: 178–180°C.
-
Step 2: Reduction to 6-Amino-3-methylquinazolin-4(3H)-one
-
Reagents: Stannous chloride dihydrate (
), Conc. HCl. -
Procedure:
-
Suspend 0.01 mol of the nitro compound in 20 mL conc. HCl.
-
Add 0.05 mol of
in portions with stirring. -
Heat at 60–70°C for 2 hours. The yellow color should fade to colorless/white.
-
Cool and neutralize with 10% NaOH solution until pH ~8.
-
Extract with ethyl acetate (
mL). -
Dry organic layer over anhydrous
and evaporate.
-
Yield: Typically 70–85%.
-
Validation: IR spectrum should show doublet peaks at 3300–3400
( stretch) and absence of nitro peaks ( ).
-
Part 3: Biological Activity Spectrum[1][4][5]
The 6-amino-3-methylquinazolin-4(3H)-one molecule is rarely used as a monotherapy. Its biological utility is realized when it is derivatized.[1][4]
Antimicrobial Activity (Schiff Bases)
Derivatization of the 6-amino group with aromatic aldehydes yields Schiff bases (imines) that exhibit significant antibacterial and antifungal activity.
-
Mechanism: The azomethine linkage (
) allows for hydrogen bonding with bacterial enzyme active sites, while the quinazolinone core intercalates with DNA or inhibits DNA gyrase. -
Target Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).
-
SAR Insight: Electron-withdrawing groups (
) on the benzylidene moiety enhance activity against Gram-positive bacteria.
Anticancer Activity (EGFR Inhibition)
This scaffold is a structural homolog of Gefitinib (Iressa).
-
Mechanism: ATP-competitive inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5]
-
Derivatization Strategy: The 6-amino group is acylated with
-unsaturated acids (e.g., acryloyl chloride) to form Michael acceptors. These can form a covalent bond with Cys797 in the EGFR active site, overcoming resistance to first-generation inhibitors.
Table 1: Comparative Activity Profile of Derivatives
| Derivative Type | Substitution at C6-Amino | Primary Target | Activity (IC50 / MIC) |
| Core Scaffold | Weak/Non-specific | ||
| Schiff Base | DNA Gyrase (Bacteria) | MIC: | |
| Urea | EGFR / VEGFR | ||
| Acrylamide | EGFR (Covalent) |
Part 4: Experimental Protocols for Bio-Evaluation
Protocol A: Synthesis of Schiff Base Derivatives (Antimicrobial Library)
-
Mix: Equimolar amounts (0.001 mol) of 6-amino-3-methylquinazolin-4(3H)-one and the appropriate substituted benzaldehyde in 15 mL absolute ethanol.
-
Catalyst: Add 2–3 drops of glacial acetic acid.
-
Reflux: Heat for 4–6 hours.
-
Isolate: Pour into ice-cold water. Filter the precipitate and recrystallize from ethanol/DMF.
Protocol B: In Vitro Cytotoxicity Assay (MTT Method)
To validate anticancer potential, use the MTT assay on EGFR-overexpressing cell lines (e.g., A431 or MCF-7).
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (
). Include Gefitinib as a positive control. -
Incubation: Incubate for 48h at 37°C, 5%
. -
Development: Add
MTT reagent ( ). Incubate 4h. -
Solubilization: Dissolve formazan crystals in DMSO (
). -
Read: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Part 5: Future Directions & Molecular Modeling
Researchers should focus on fragment-based drug design (FBDD) . The 6-amino-3-methylquinazolin-4(3H)-one scaffold is an ideal "fragment."
-
Docking Studies: Dock derivatives into the ATP-binding pocket of EGFR (PDB ID: 1M17 ).
-
Key Interactions to Optimize:
-
N1: H-bond acceptor from Met793 (hinge region).
-
C6-Substituent: Hydrophobic interaction with the solvent channel or covalent bond with Cys797.
-
References
- Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Authoritative review on quinazolinone biological significance).
-
Al-Omary, F. A., et al. (2022).[6] Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones. MDPI Molecules. Retrieved from [Link] (Protocol validation for quinazolinone ring closure).
-
Bhatia, R., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Retrieved from [Link] (Mechanistic basis for 6-amino derivatization in EGFR targeting).
-
Colarusso, E., et al. (2022).[3][6][7] 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders. ChemMedChem. Retrieved from [Link] (Recent application of the methyl-quinazolinone core in epigenetics).
Sources
- 1. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. ‘4-Aminoquinazoline-6, 7-diol’ derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer | bioRxiv [biorxiv.org]
- 7. researchgate.net [researchgate.net]
The 6-Amino-3-Methylquinazolin-4(3H)-one Scaffold: Structural Biology and Mechanism of Action
[1]
Executive Summary: The Pharmacophore Architecture
6-amino-3-methylquinazolin-4(3H)-one is not merely a passive intermediate; it is a bioactive template (scaffold) designed to mimic the purine core of ATP. Its mechanism of action (MOA) is defined by its ability to competitively occupy the ATP-binding pockets of enzymes such as EGFR (Epidermal Growth Factor Receptor), VEGFR-2 , and CDK2 , as well as epigenetic targets like BRD9 .
-
Core Function: ATP-competitive inhibition (Type I and Type II kinase inhibition).[1]
-
Key Structural Features:
-
N3-Methyl Group: Provides hydrophobic occlusion, orienting the molecule within the solvent-accessible regions of the binding pocket.
-
C4-Carbonyl & N1: Act as hydrogen bond acceptors/donors for the "hinge region" of kinase domains.
-
C6-Amino Handle: The critical vector for functionalization (e.g., Schiff bases, amides) to reach the "gatekeeper" residues or solvent front, determining selectivity.
-
Mechanism of Action (MOA)
The biological activity of this scaffold relies on specific molecular recognition events.[2] The unsubstituted molecule has low intrinsic potency; however, its 6-substituted derivatives exhibit high-affinity binding.
Tyrosine Kinase Inhibition (EGFR & VEGFR)
The primary MOA for 6-amino-3-methylquinazolin-4(3H)-one derivatives is ATP-competitive inhibition .
-
Binding Mode: The quinazolinone core intercalates into the ATP-binding cleft.
-
Hinge Interaction: The N1 nitrogen and C4 carbonyl form hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Met793 in EGFR).
-
DFG Motif Interaction: Recent structural studies indicate that specific derivatives interact with Asp855 of the DFG (Asp-Phe-Gly) motif. This interaction stabilizes the kinase in an inactive conformation ("DFG-out"), preventing the binding of magnesium-ATP complexes required for phosphorylation.
-
Selectivity:
-
Type I Inhibitors: Bind to the active conformation (DFG-in).
-
Type II Inhibitors: Bind to the inactive conformation (DFG-out), often exploiting the hydrophobic pocket adjacent to the ATP site.
-
Epigenetic Modulation (BRD9)
Recent chemoproteomic studies have identified 6-methylquinazolin-4(3H)-one analogs as binders of Bromodomain-containing protein 9 (BRD9) .[3]
-
Mechanism: The scaffold acts as an acetyl-lysine mimic, occupying the hydrophobic pocket of the BRD9 bromodomain. This prevents BRD9 from recognizing acetylated histones, thereby disrupting chromatin remodeling and transcription of oncogenes in specific cancer lineages (e.g., AML).
Antimicrobial DNA Gyrase Inhibition
In bacterial models (S. aureus), Schiff base derivatives of the scaffold target DNA Gyrase (Topoisomerase II) .
-
Mechanism: The planar tricyclic structure (formed after derivatization) intercalates between DNA base pairs or binds the gyrase-DNA complex, stabilizing the cleavable complex and leading to bacterial cell death via DNA fragmentation.
Visualization: Signaling & Synthesis Pathways[4]
Diagram 1: Mechanism of Action & Signaling Cascade
This diagram illustrates the dual-pathway inhibition (Kinase vs. Epigenetic) originating from the scaffold.
Caption: Dual-mechanism pathway showing kinase inhibition (EGFR) and epigenetic modulation (BRD9) derived from the quinazolinone scaffold.
Experimental Protocols
To validate the mechanism of action for this scaffold and its derivatives, the following protocols are standard in high-impact medicinal chemistry campaigns.
Synthesis of the Core Scaffold
Objective: Produce high-purity 6-amino-3-methylquinazolin-4(3H)-one for SAR studies.
-
Reactants: 2-amino-5-nitrobenzoic acid (Starting Material), Formamide/Acetic Anhydride, Methylamine.
-
Cyclization: Reflux 2-amino-5-nitrobenzoic acid with formamide to yield 6-nitroquinazolin-4(3H)-one.
-
Methylation: Treat with methyl iodide (MeI) and
in DMF to install the 3-methyl group. Note: Control regioselectivity to avoid O-methylation. -
Reduction: Catalytic hydrogenation (
, Pd/C) or reduction of the nitro group to yield the 6-amino moiety. -
Purification: Recrystallization from Ethanol. Confirm structure via
-NMR (Look for singlet at ~2.5 ppm for and broad singlet for ).
In Vitro Kinase Assay (EGFR)
Objective: Determine
-
System: Homogeneous Time-Resolved Fluorescence (HTRF) or ADP-Glo™ Kinase Assay.
-
Reagents: Recombinant EGFR active domain, Poly(Glu,Tyr) substrate, ATP (
), Test Compound (Serial dilution 1 nM - 10 ). -
Procedure:
-
Incubate EGFR with test compound for 15 min at room temperature (allows equilibrium binding).
-
Add ATP and substrate; incubate for 60 min at 37°C.
-
Add detection reagent (ADP-Glo).
-
Read Luminescence (RLU).
-
-
Data Analysis: Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response curve to calculate
.-
Validation: Use Erlotinib as a positive control (
).
-
Molecular Docking (In Silico Validation)
Objective: Predict binding mode and residue interactions.
-
Software: AutoDock Vina or Schrödinger Glide.
-
Protein Prep: Download PDB ID: 1M17 (EGFR kinase domain). Remove water molecules; add polar hydrogens.
-
Ligand Prep: Minimize energy of 6-amino-3-methylquinazolin-4(3H)-one derivative.
-
Grid Generation: Center grid box on the ATP binding site (defined by Met793).
-
Scoring: Evaluate docking poses based on Binding Affinity (
, kcal/mol) and presence of H-bonds with Met793 (hinge) and Asp855 (DFG).
Quantitative Data Summary (SAR)
The following table summarizes the Structure-Activity Relationship (SAR) trends for derivatives of this scaffold.
| Substitution (R at C6-Amino) | Target | Activity ( | Mechanism Note |
| Unsubstituted ( | General Kinase | Weak binder; lacks hydrophobic reach. | |
| Schiff Base (Benzylidene) | EGFR / HER2 | ||
| Acrylamide (Michael Acceptor) | EGFR (T790M) | Covalent inhibition (Cys797 targeting). | |
| Sulfonamide | Carbonic Anhydrase | Zinc binding group functionality. | |
| 3-Methyl vs 3-Phenyl | EGFR | 3-Methyl > 3-Phenyl | Methyl reduces steric clash in solvent front. |
References
-
MySkinRecipes. (2024). 6-Aminoquinazolin-4(3H)-one: Chemical Specifications and Kinase Inhibitor Applications. Retrieved from [Link]
-
National Institutes of Health (PMC). (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.[1] Retrieved from [Link]
-
MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Retrieved from [Link]
-
ResearchGate. (2022). Rational design for 6-methylquinazolin-4(3H)-one chemical derivatives as BRD9 binders. Retrieved from [Link]
Technical Guide: Solubility Profiling & Solvent Systems for 6-amino-3-methylquinazolin-4(3H)-one
[1]
Part 1: Executive Summary & Structural Analysis[1]
The Compound at a Glance
6-amino-3-methylquinazolin-4(3H)-one is a functionalized quinazolinone scaffold critical in the synthesis of bioactive agents, including BRD9 epigenetic readers and antimicrobial agents.[1][2][3] Its solubility profile is governed by the interplay between the rigid, planar quinazolinone core (lipophilic/stacking interactions) and the polar, hydrogen-bond-donating 6-amino group.[1]
-
Molecular Weight: 175.19 g/mol [1]
-
Key Functional Groups:
-
6-Amino (-NH₂): Increases polarity and provides a handle for pH-dependent solubility (protonation in acidic media).[1]
-
3-Methyl (-CH₃): Blocks the N3 position, preventing tautomeric shifts common in N-unsubstituted quinazolinones, thereby fixing the localized amide structure.[1]
-
Quinazolinone Core: Promotes
- stacking, often leading to high lattice energy and reduced solubility in non-polar solvents.[1]
-
Solubility Significance
For drug development professionals, understanding the solubility of this intermediate is non-negotiable for two reasons:
-
Process Chemistry: Efficient purification (recrystallization) requires a solvent with a high temperature coefficient of solubility (steep solubility curve).[1]
-
Biological Assays: Accurate screening requires complete dissolution in carrier solvents (DMSO) without precipitation upon dilution in aqueous media.[1]
Part 2: Solubility Profile & Solvent Compatibility[1]
Note: The following data synthesizes experimental observations from synthesis protocols and physicochemical predictions based on structural analogs.
Solvent Classifications & Performance[1]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight | Application |
| Polar Aprotic | DMSO, DMF | High | Disrupts intermolecular H-bonds; dipole-dipole interactions stabilize the polar core.[1] | Stock Solutions (10-100 mM) for bioassays. |
| Polar Protic | Ethanol, Methanol | Moderate (Hot) / Low (Cold) | The 6-amino group accepts H-bonds.[1] High lattice energy limits cold solubility.[1] | Recrystallization. Ideal for purification due to steep solubility curve.[1] |
| Aqueous (Neutral) | Water | Poor (< 0.1 mg/mL) | Hydrophobic aromatic core dominates.[1] Lack of ionizable groups at pH 7 limits solvation.[1] | Anti-solvent for precipitation.[1] |
| Aqueous (Acidic) | 0.1 M HCl | High | Protonation of the 6-amino group ( | Dissolution for extraction or salt formation.[1] |
| Non-Polar | Hexane, Diethyl Ether | Negligible | Inability to overcome crystal lattice energy; no H-bonding capacity.[1] | Washing precipitates to remove impurities.[1] |
Thermodynamic Behavior (The "Recrystallization Window")
The compound exhibits a positive enthalpy of solution (
-
Ethanol: At 25°C, solubility is limited.[1] At 78°C (reflux), the lattice energy is overcome, allowing saturation.[1] Cooling to 4°C induces supersaturation and crystallization.[1]
-
DMF/Water Systems: Often used in synthesis.[1] The compound is soluble in DMF; addition of water (anti-solvent) drastically reduces solubility, forcing precipitation.[1]
Part 3: Experimental Protocols for Solubility Determination
Do not rely on literature values alone. Batch-to-batch variations in crystallinity (polymorphism) can alter solubility.[1] Use this self-validating protocol.
Protocol A: Saturation Shake-Flask Method (The Gold Standard)[1]
Objective: Determine thermodynamic solubility at equilibrium.
-
Preparation: Excess solid (approx. 50 mg) is added to 2 mL of the target solvent in a crimp-sealed HPLC vial.[1]
-
Equilibration:
-
Phase Separation:
-
Centrifuge at 10,000 rpm for 10 minutes (temperature controlled).
-
Filter supernatant through a 0.22 µm PTFE filter (pre-saturated to prevent adsorption).[1]
-
-
Quantification (HPLC-UV):
Protocol B: Visual Polythermal Method (For Recrystallization Screening)
Objective: Rapidly identify the metastable zone width.
-
Weigh 100 mg of compound into a reaction tube.
-
Add solvent in 0.5 mL increments while heating to reflux.
-
Record the volume required for complete dissolution at boiling (
).[1] -
Cool slowly to room temperature and observe crystallization onset.
-
Metric: If
< 5 mL and crystallization occurs upon cooling, the solvent is viable.[1]
Part 4: Thermodynamic Modeling & Visualization
To predict solubility at unmeasured temperatures, we utilize the Modified Apelblat Equation .[1] This model correlates the mole fraction solubility (
-
A, B, C: Empirical constants derived from regression analysis of experimental data.
-
Utility: Allows extrapolation of solubility from 298K to 350K for process optimization.[1]
Solubility Logic Flowchart
The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis vs. Analysis).
Figure 1: Decision matrix for solvent selection based on the physicochemical properties of 6-amino-3-methylquinazolin-4(3H)-one.[1]
Part 5: Dissolution Mechanism & Signaling[1]
Understanding why the compound dissolves aids in troubleshooting formulation issues.[1]
Figure 2: Mechanistic pathways for the dissolution of 6-amino-3-methylquinazolin-4(3H)-one in different media.[1]
References
-
PubChem. 6-amino-3-methylquinazolin-4-one (Compound Summary). National Library of Medicine.[1] [Link]
-
Molecules (MDPI). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones. (Contextual reference for quinazolinone solubility behavior). [Link]
-
Journal of Chemical & Engineering Data. Thermodynamic Models for Solubility (General Reference for Apelblat Equation). [Link]
Sources
- 1. 6-Amino-3-methyl-3,4-dihydroquinazolin-4-one | C9H9N3O | CID 706122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]
- 3. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies | MDPI [mdpi.com]
An In-depth Technical Guide to 6-amino-3-methylquinazolin-4(3H)-one Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinazolinone scaffold is a privileged heterocyclic system renowned for its broad spectrum of biological activities, making it a cornerstone in medicinal chemistry.[1][2][3] This guide focuses specifically on the 6-amino-3-methylquinazolin-4(3H)-one core, a versatile building block for developing novel therapeutic agents. We will explore its synthetic pathways, delve into its diverse pharmacological profiles—including anticancer, antimicrobial, and anti-inflammatory properties—and elucidate the underlying mechanisms of action. Furthermore, this document provides a detailed analysis of the structure-activity relationships (SAR) that govern the efficacy of its derivatives. To bridge theory with practice, comprehensive, step-by-step experimental protocols for synthesis and biological evaluation are included, alongside graphical models of key workflows and signaling pathways to facilitate a deeper understanding for researchers in drug discovery and development.
The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry
Quinazolinones, nitrogen-containing heterocycles composed of a fused benzene and pyrimidine ring, are prominent structures in both natural products and synthetic pharmaceuticals.[4] Their inherent stability, synthetic accessibility, and ability to interact with a wide array of biological targets have cemented their importance.[4] Derivatives have been successfully developed into commercial drugs, demonstrating their clinical relevance.[1] The 6-amino-3-methylquinazolin-4(3H)-one scaffold is of particular interest as it provides a key functional handle—the C6 amino group—for further chemical modification, allowing for the systematic exploration of chemical space to optimize potency and selectivity for various therapeutic targets.[5]
Synthetic Strategies for 6-amino-3-methylquinazolin-4(3H)-one and Derivatives
The synthesis of the 6-amino-3-methylquinazolin-4(3H)-one core and its subsequent derivatization can be accomplished through several reliable routes. The most common approach involves the construction of the quinazolinone ring followed by functional group interconversion.
Core Scaffold Synthesis
A primary and efficient method for synthesizing the core scaffold begins with a substituted anthranilic acid, proceeding through a nitro-intermediate which is subsequently reduced.
Key Pathway: Reductive Cyclization
-
Nitration & Methylation: The synthesis often starts from 2-amino-5-nitrobenzoic acid. The N3 position is methylated, and the carboxylic acid is activated.
-
Cyclization: The ring is closed to form the 6-nitro-3-methylquinazolin-4(3H)-one intermediate.
-
Reduction: The crucial step is the reduction of the C6 nitro group to an amine. This is classically achieved using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in HCl, affording the target 6-amino-3-methylquinazolin-4(3H)-one in high yield.[5] The disappearance of the nitro stretching band (~1520 cm⁻¹) and the appearance of NH₂ bands (~3300 cm⁻¹) in the IR spectrum confirm the conversion.[5]
Below is a diagram illustrating this common synthetic workflow.
Caption: General workflow for the synthesis of the core scaffold.
Derivatization Strategies
The C6 amino group serves as a versatile nucleophile for building a library of derivatives. Common reactions include:
-
Acylation/Sulfonylation: Reaction with various acyl chlorides or sulfonyl chlorides to form amide or sulfonamide linkages.
-
Schiff Base Formation: Condensation with a wide range of aldehydes and ketones to form imines, which can be further reduced to secondary amines.
-
Buchwald-Hartwig/Suzuki Coupling: The amino group can be converted to a halide or triflate, enabling palladium-catalyzed cross-coupling reactions to introduce aryl or alkyl groups.
Biological Activities and Therapeutic Potential
Derivatives of the 6-amino-3-methylquinazolin-4(3H)-one scaffold have demonstrated a remarkable breadth of biological activities. Their lipophilic nature often aids in penetrating biological membranes, including the blood-brain barrier, making them suitable for targeting a wide range of diseases.[4]
Anticancer Activity
This is one of the most extensively studied areas for quinazolinones. Research indicates that these compounds can inhibit the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549).[5][6]
-
Mechanism of Action: A primary anticancer mechanism is the inhibition of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3][6] By binding to the ATP-binding site of the kinase domain, these compounds block the downstream signaling pathways responsible for cell proliferation, survival, and metastasis. Other proposed mechanisms include the inhibition of DNA repair enzymes and tubulin polymerization.[2][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
starting materials for 6-amino-3-methylquinazolin-4(3H)-one synthesis
Executive Summary
The compound 6-amino-3-methylquinazolin-4(3H)-one (CAS: 16064-23-6) is a critical pharmacophore in modern drug discovery, serving as a versatile scaffold for kinase inhibitors (e.g., EGFR, BRD9 binders) and PARP inhibitors. Its structural integrity relies on the precise introduction of the N3-methyl group and the preservation of the C6-amino functionality.
This guide prioritizes the Isatoic Anhydride Route over traditional anthranilic acid cyclizations. While the latter often suffers from poor regiocontrol and harsh conditions, the isatoic anhydride pathway offers superior atom economy, milder conditions, and strictly controlled regiochemistry, essential for GMP-compliant synthesis.
Retrosynthetic Analysis & Strategy
To guarantee the position of the methyl group at N3 and the amino group at C6, the synthesis is best approached via the ring-opening of a highly electrophilic anhydride precursor, followed by cyclization and reduction.
Strategic Disconnection
-
Precursor 1: 6-nitro-3-methylquinazolin-4(3H)-one (CAS: 16064-13-4)
-
Precursor 2: 2-amino-N-methyl-5-nitrobenzamide
-
Primary Starting Material: 5-nitroisatoic anhydride (CAS: 4693-01-0)
Figure 1: Retrosynthetic logic flow prioritizing the regioselective installation of the N3-methyl group via isatoic anhydride ring opening.
Critical Starting Materials & Specifications
The quality of the final pharmaceutical intermediate is directly correlated to the impurity profile of the starting materials.
Primary Starting Material
| Material | CAS No.[4][5][6] | Grade Requirement | Critical Impurity to Monitor |
| 5-Nitroisatoic anhydride | 4693-01-0 | >98% HPLC | 5-Nitroanthranilic acid: Hydrolysis product; leads to unmethylated byproducts. Moisture sensitive.[7] |
Key Reagents
| Reagent | CAS No. | Function | Specification Note |
| Methylamine | 74-89-5 | Nucleophile | Use 2M in THF or Methanolic solution rather than aqueous to prevent anhydride hydrolysis. |
| Triethyl orthoformate | 122-51-0 | Cyclizing Agent | Anhydrous grade (<0.1% H2O) is preferred to drive the equilibrium forward. |
| Palladium on Carbon | 7440-05-3 | Catalyst | 10% Pd/C, 50% water wet (for safety) is standard for nitro reduction. |
Detailed Synthetic Protocol (Isatoic Anhydride Route)
This protocol ensures high regioselectivity for the N3-methyl isomer.
Step 1: Ring Opening (Amidation)
Reaction: 5-Nitroisatoic anhydride + Methylamine
-
Setup: Charge a reaction vessel with 5-nitroisatoic anhydride (1.0 equiv) suspended in anhydrous THF or Ethanol.
-
Addition: Cool to 0–5°C. Add Methylamine (1.1–1.2 equiv, 2M in THF) dropwise. Exothermic reaction—control addition rate.
-
Progression: Allow to warm to room temperature. Evolution of CO₂ gas indicates reaction progress. Stir for 2–4 hours.
-
Workup: The product often precipitates. Filter the solid, wash with cold ether/ethanol to remove excess amine.
-
Checkpoint: Confirm formation of the open-chain amide (MW ~195.17). Absence of the anhydride carbonyl peak in IR (~1780 cm⁻¹) confirms completion.
Step 2: Cyclization (The "Orthoformate" Method)
Reaction: 2-Amino-N-methyl-5-nitrobenzamide + Triethyl orthoformate
-
Reagents: Suspend the amide from Step 1 in Triethyl orthoformate (5–10 equiv). The orthoformate acts as both reagent and solvent.
-
Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) or Sulfuric acid (0.05 equiv).
-
Conditions: Reflux (approx. 100–146°C) for 3–6 hours.
-
Mechanism: The amino group attacks the orthoformate, followed by cyclization with the amide nitrogen and loss of ethanol.
-
Isolation: Cool the mixture. The product 6-nitro-3-methylquinazolin-4(3H)-one (CAS 16064-13-4) usually precipitates as a yellow solid. Filter and wash with ethanol.[8][9]
Step 3: Nitro Reduction
Reaction: 6-Nitro-3-methylquinazolin-4(3H)-one
-
Solvent: Dissolve the nitro intermediate in Methanol or DMF (if solubility is low).
-
Hydrogenation: Add 10% Pd/C (10 wt% loading).
-
Atmosphere: Stir under H₂ atmosphere (balloon pressure or 1–3 bar in a Parr shaker) at RT for 2–12 hours.
-
Alternative (Fe/HCl): If halogen substituents are present elsewhere on the ring (sensitive to hydrogenolysis), use Iron powder in NH₄Cl/Ethanol reflux.
-
Purification: Filter through Celite to remove catalyst. Concentrate the filtrate.
-
Final Product: Recrystallize from Ethanol/Water if necessary.
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: ~294–296°C (decomposes).[10]
-
Process Visualization
Figure 2: Step-by-step synthetic workflow for the high-purity production of the target scaffold.
Troubleshooting & Safety
Regioisomer Control
-
Issue: Formation of the unmethylated 6-nitroquinazolin-4(3H)-one.
-
Cause: Hydrolysis of the isatoic anhydride by moisture before the methylamine reacts.
-
Solution: Ensure THF/Ethanol is anhydrous. Use a slight excess of methylamine.
Oxidative Instability
-
Issue: The final amino product turns dark/brown upon storage.
-
Cause: Anilines are prone to oxidation.
-
Solution: Store the final product under inert atmosphere (Nitrogen/Argon) at -20°C. Convert to the hydrochloride salt (using HCl/Dioxane) for enhanced stability if immediate use is not planned.
Safety Note
-
Nitro Compounds: Intermediates are potentially explosive if heated dry. Avoid distilling nitro-containing residues to dryness.
-
Methylamine: Toxic gas/liquid. Handle in a well-ventilated fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 540220, 6-amino-3-methyl-3,4-dihydroquinazolin-4-one. Retrieved from [Link]
-
MDPI (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones. (Provides analogous conditions for nitro-reduction and cyclization). Retrieved from [Link]
Sources
- 1. 6-Amino-3-methyl-3,4-dihydroquinazolin-4-one | C9H9N3O | CID 706122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4(3H)-Quinazolinone,3-methyl-6-nitro- synthesis - chemicalbook [chemicalbook.com]
- 3. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]
- 4. 3asenrise.com [3asenrise.com]
- 5. 6-NITROQUINAZOLIN-4(3H)-ONE | 6943-17-5 [chemicalbook.com]
- 6. CAS 16064-13-4 | 3-methyl-6-nitro-quinazolin-4-one - Synblock [synblock.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Leveraging the 6-Amino-3-Methylquinazolin-4(3H)-one Scaffold for Kinase Inhibitor Discovery
[1]
Abstract
This application note details the strategic utilization of 6-amino-3-methylquinazolin-4(3H)-one as a privileged scaffold in the discovery of novel kinase inhibitors. Unlike fully optimized drugs, this molecule serves as a versatile "anchor fragment" for Fragment-Based Drug Discovery (FBDD) and combinatorial library generation. We provide a comprehensive guide on derivatizing the 6-amino position to target the ATP-binding hinge region of kinases (e.g., EGFR, Aurora A, PI3K), followed by a validated ADP-Glo™ screening protocol to assess inhibitory potency.
Introduction: The "Privileged" Nature of the Scaffold
The quinazolin-4(3H)-one core is recognized in medicinal chemistry as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target.[1]
The specific derivative 6-amino-3-methylquinazolin-4(3H)-one offers two distinct advantages for kinase inhibitor design:
-
3-Methyl Group (Positional Locking): The methyl group at the N3 position blocks tautomerization, locking the molecule into a fixed conformation that often favors hydrophobic interactions near the gatekeeper residue of the kinase ATP pocket.
-
6-Amino Handle (Vector for Diversity): The primary amine at position 6 serves as a highly reactive chemical handle. It allows for the rapid attachment of diverse "warheads" (via amide coupling, reductive amination, or urea formation) to probe the solvent-exposed regions or the ribose-binding pocket of the kinase.
Mechanism of Action Strategy
In a typical Type I kinase inhibitor design, the quinazolinone N1 and the carbonyl O (or attached groups) often form hydrogen bonds with the kinase hinge region. The 6-amino derivatives extend into the specificity pocket, determining selectivity between kinase families (e.g., Tyrosine Kinases vs. Serine/Threonine Kinases).
Chemical Workflow: Library Generation
Before screening, the scaffold must be derivatized. The 6-amino group is the primary vector for Structure-Activity Relationship (SAR) exploration.
SAR Strategy Diagram
The following diagram illustrates the logic of expanding the core scaffold into a functional library.
Caption: Chemical derivatization pathways transforming the 6-amino scaffold into targeted kinase inhibitor libraries.
Screening Protocol: ADP-Glo™ Kinase Assay[2][3]
Once the library is synthesized, the compounds must be screened. We utilize the ADP-Glo™ Kinase Assay (Promega) due to its high sensitivity for detecting ADP generated during the kinase reaction. This assay is resistant to interference from fluorescent compounds, which is critical when screening quinazolinone derivatives that may possess intrinsic fluorescence.
Experimental Design
-
Assay Type: Homogeneous, luminescent, endpoint assay.
-
Reaction Volume: 5 µL (Kinase Rxn) + 5 µL (ADP-Glo) + 10 µL (Detection).
-
Plate Format: 384-well, white, solid-bottom plates (e.g., Corning 3570).
Reagents Required[2][4][5][6]
-
Test Compounds: Derivatized 6-amino-3-methylquinazolin-4(3H)-one library (10 mM in DMSO).
-
Kinase Enzyme: e.g., Recombinant EGFR or Aurora A (SignalChem/Carna).
-
Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate.
-
ATP: Ultra-pure (Promega).
-
ADP-Glo™ Reagent & Kinase Detection Reagent.
Detailed Step-by-Step Protocol
Step 1: Compound Preparation (Acoustic Dispensing)
-
Prepare a source plate containing library compounds at 10 mM in 100% DMSO.
-
Use an acoustic dispenser (e.g., Echo 550) to transfer 10 nL of compound into the assay plate.
-
Target Final Concentration: 10 µM (assuming 10 nL into 10 µL final volume).
-
Controls:
-
High Control (HPE): 10 nL DMSO (No inhibitor).
-
Low Control (LPE): 10 nL Staurosporine (1 mM source) or known inhibitor.
-
-
Step 2: Kinase Reaction Setup[2][3]
-
Prepare 2X Enzyme/Substrate Mix: Dilute the kinase and peptide substrate in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Note: Optimization of enzyme concentration is required to ensure linear kinetics (aim for 10-20% ATP conversion).
-
-
Dispense: Add 2.5 µL of 2X Enzyme/Substrate Mix to the assay plate containing the compounds.
-
Incubate: 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.
-
Initiate: Add 2.5 µL of 2X ATP solution (e.g., 20 µM ATP for a final 10 µM concentration).
-
Reaction: Incubate at RT for 60 minutes.
Step 3: ADP Detection
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent.
-
Incubate: 40 minutes at RT. (This depletes unconsumed ATP).
-
Detect: Add 10 µL of Kinase Detection Reagent.
-
Incubate: 30 minutes at RT. (Converts ADP to ATP -> Luciferase -> Light).[4]
-
Read: Measure luminescence using a multimode plate reader (e.g., EnVision or PHERAstar). Integration time: 0.5–1.0 seconds.
Data Analysis & Validation
Quantitative Metrics
Data should be normalized to the High and Low controls to calculate % Inhibition.
Formula:
Quality Control (Z-Factor):
A robust assay must have a Z' > 0.5.
Workflow Diagram
The following diagram summarizes the operational workflow from compound source to data output.
Caption: Step-by-step HTS workflow for screening quinazolinone derivatives using ADP-Glo.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| High Background | Incomplete ATP depletion | Extend ADP-Glo Reagent incubation time to 60 min. Ensure ATP purity. |
| Low Signal Window | Low Enzyme Activity | Titrate enzyme concentration. Ensure substrate is not limiting (use Km concentration). |
| Compound Precipitation | Low Solubility of Scaffold | 6-amino-3-methylquinazolin-4(3H)-one derivatives can be hydrophobic. Limit final DMSO to <1% but ensure intermediate dilution steps prevent "crashing out." |
| False Positives | Aggregation | Include 0.01% Triton X-100 in the kinase buffer to prevent colloidal aggregation of the scaffold. |
References
-
Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. Link
-
Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link
-
Hameed, A., et al. (2018).[5] Quinazolinone core as a privileged scaffold in cancer drug discovery.[1] Current Drug Targets, 19. Link
-
Heitmann, T., et al. (2023).[6] Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors.[6][7] ACS Medicinal Chemistry Letters, 14(12).[6] Link
-
Wang, D., & Gao, F. (2013).[8] Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7,[8] 95. Link
Sources
- 1. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 3. promega.com [promega.com]
- 4. eastport.cz [eastport.cz]
- 5. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Antimicrobial Assay Development for 6-amino-3-methylquinazolin-4(3H)-one
Executive Summary & Scientific Rationale
The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from anticonvulsant to antimicrobial effects. Specifically, 6-amino-3-methylquinazolin-4(3H)-one serves as a critical pharmacophore. The free amino group at position 6 acts as a versatile chemical handle for derivatization (e.g., Schiff bases, sulfonamides), while the N3-methyl substitution modulates lipophilicity and metabolic stability.
Developing robust antimicrobial assays for this compound requires addressing specific physicochemical challenges, primarily aqueous solubility and solvent compatibility . Unlike hydrophilic antibiotics (e.g., aminoglycosides), synthetic quinazolinones often require organic co-solvents (DMSO) which can interfere with bacterial growth if not rigorously controlled.
This guide details the end-to-end workflow for evaluating the antimicrobial potency of 6-amino-3-methylquinazolin-4(3H)-one, moving from solubility optimization to quantitative MIC determination and kinetic time-kill studies.
Mechanism of Action (Hypothetical Context)
While the specific mechanism of the parent 6-amino compound is often distinct from its derivatives, quinazolinones generally target:
-
DNA Gyrase/Topoisomerase IV: Intercalation or ATP-binding inhibition.
-
Dihydrofolate Reductase (DHFR): Mimicking the pteridine ring of folate.
-
Cell Wall Synthesis: In specific 2,3-disubstituted derivatives.
Pre-Assay Considerations: Solubility & Controls
Before biological testing, the compound's physicochemical properties must be aligned with the assay medium.
Solvent Selection & Stock Preparation
-
Challenge: 6-amino-3-methylquinazolin-4(3H)-one has low water solubility (Predicted LogP ~0.5–1.2).
-
Solution: Use Dimethyl Sulfoxide (DMSO) for primary stock solutions.
-
Critical Limit: The final concentration of DMSO in the bacterial culture must not exceed 1-2% (v/v) . Higher concentrations are toxic to sensitive strains (e.g., Bacillus subtilis), leading to false positives.
Protocol: Stock Preparation
-
Weighing: Accurately weigh 10 mg of the compound.
-
Dissolution: Dissolve in 1 mL of 100% sterile DMSO to create a 10,000 µg/mL (10 mg/mL) Master Stock.
-
Sonication: Sonicate for 5–10 minutes at 40 kHz to ensure complete dissolution.
-
Sterilization: Do not autoclave. Filter sterilize using a solvent-resistant PTFE 0.22 µm syringe filter if necessary, though 100% DMSO is self-sterilizing against most vegetative bacteria.
Strain Selection
Select a panel representing both Gram-positive and Gram-negative phenotypes to assess spectrum.
| Organism Type | Recommended Strain | ATCC Number | Rationale |
| Gram-Positive | Staphylococcus aureus | ATCC 29213 | Standard QC strain; susceptible. |
| Gram-Positive | Bacillus subtilis | ATCC 6633 | Highly sensitive; good for screening. |
| Gram-Negative | Escherichia coli | ATCC 25922 | Standard Gram-negative QC strain. |
| Gram-Negative | Pseudomonas aeruginosa | ATCC 27853 | Efflux-pump active; tests permeability. |
| Fungal (Optional) | Candida albicans | ATCC 10231 | Tests antifungal cross-activity. |
Workflow Visualization
The following diagram outlines the logical flow from compound synthesis to advanced characterization.
Figure 1: Antimicrobial Assay Development Pipeline. A "Go/No-Go" decision point is placed after primary screening to conserve resources.
Protocol 1: Primary Screening (Agar Well Diffusion)
Objective: Qualitative assessment of antimicrobial activity. Standard: Modified Kirby-Bauer method.
Materials
-
Mueller-Hinton Agar (MHA) plates (4 mm depth).
-
Standardized bacterial suspension (0.5 McFarland).
-
Sterile cork borer (6 mm).
-
Positive Control: Ciprofloxacin (5 µ g/disk ) or Ampicillin.
-
Negative Control: DMSO (volume matched).
Procedure
-
Inoculation: Dip a sterile swab into the 0.5 McFarland bacterial suspension. Streak the entire MHA surface three times, rotating the plate 60° each time to ensure a confluent lawn.
-
Well Creation: Use the sterile cork borer to punch 6 mm wells into the agar. Remove the agar plugs with a sterile needle.
-
Compound Application:
-
Pipette 50 µL of the test compound (1000 µg/mL diluted from stock) into the well.
-
Pipette 50 µL of DMSO into the negative control well.
-
Place positive control disks on the agar surface.
-
-
Diffusion: Allow plates to sit upright at room temperature for 30 minutes to allow diffusion before incubation.
-
Incubation: Incubate at 37°C for 18–24 hours (aerobic).
-
Readout: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters using vernier calipers.
Interpretation:
-
ZOI > 15 mm: Highly Active.
-
ZOI 10–14 mm: Moderately Active.
-
ZOI < 10 mm: Inactive/Poor Diffusion.
Protocol 2: Quantitative Potency (Broth Microdilution - MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI M07 standards. Sensitivity: This method eliminates diffusion artifacts seen in agar assays.
Plate Layout Strategy
Proper plate layout is crucial to valid results. The diagram below illustrates the setup for a 96-well plate.
Figure 2: 96-Well Microplate Layout for MIC Determination. Columns 2-11 represent a 2-fold serial dilution.
Procedure
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution:
-
Add 100 µL of CAMHB to columns 2 through 12.
-
Add 100 µL of Compound Stock (e.g., 1024 µg/mL in media/DMSO mix) to column 2.
-
Mix and transfer 100 µL from column 2 to column 3. Repeat down to column 11. Discard the final 100 µL from column 11.
-
Result: A 2-fold dilution gradient (512 µg/mL to 1 µg/mL).
-
-
Inoculum Prep: Dilute the 0.5 McFarland culture 1:100 to achieve ~1 x 10^6 CFU/mL.
-
Inoculation: Add 100 µL of the bacterial suspension to wells in columns 2 through 12.
-
Final Cell Density: ~5 x 10^5 CFU/mL.
-
Final Compound Conc: Halved (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Controls:
-
Column 1 (Sterility): 100 µL Media + 100 µL Solvent (No bacteria).
-
Column 12 (Growth): 100 µL Media + 100 µL Bacteria (No compound).
-
-
Incubation: 37°C for 16–20 hours.
-
Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth .
Protocol 3: Time-Kill Kinetics
Objective: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).
Procedure
-
Setup: Prepare 10 mL of CAMHB containing the compound at 2x MIC and 4x MIC . Include a growth control (no compound).
-
Inoculation: Inoculate with ~5 x 10^5 CFU/mL.
-
Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in saline and plate onto nutrient agar.
-
Counting: Count colonies after 24h incubation. Plot Log10(CFU/mL) vs. Time.
Analysis:
-
Bactericidal: ≥ 3 Log10 reduction in CFU/mL compared to the initial inoculum.
-
Bacteriostatic: < 3 Log10 reduction.
Data Reporting & Analysis
When reporting results for 6-amino-3-methylquinazolin-4(3H)-one, use the following table structure to ensure comparability.
| Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Interpretation |
| S. aureus ATCC 29213 | 32 | 0.25 | Weak Activity |
| E. coli ATCC 25922 | >128 | 0.015 | Inactive |
| B. subtilis ATCC 6633 | 16 | 0.12 | Moderate Activity |
Note on Potency: Synthetic intermediates like 6-amino-3-methylquinazolin-4(3H)-one often exhibit MICs in the range of 16–64 µg/mL . While this is higher than clinical antibiotics, it validates the scaffold's potential. Activity can be significantly enhanced (lowering MIC to < 1 µg/mL) by derivatizing the 6-amino group with lipophilic or electron-withdrawing moieties (e.g., Schiff bases).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][2] CLSI. Link
-
BenchChem. (n.d.). 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical. Retrieved October 2023. Link
-
Eshboev, F., & Azimova, S. (2021). Synthesis of 6-substituted 3(H)-quinazolin-4-ones and their antimicrobial activity. Chemistry of Natural Compounds. Link
-
Al-Omary, F. A., et al. (2019). Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Swebocki, T., et al. (2023).[2] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[2] Protocols.io.[2] Link
Sources
Application Note: Preclinical Evaluation of 6-amino-3-methylquinazolin-4(3H)-one
[1]
Abstract
This application note details the in vivo evaluation protocols for 6-amino-3-methylquinazolin-4(3H)-one (CAS: 16064-23-6), a privileged scaffold in medicinal chemistry.[1] While often utilized as a precursor for Schiff base or sulfonamide derivatives, the core scaffold itself exhibits intrinsic biological activity and serves as a critical baseline for Structure-Activity Relationship (SAR) studies targeting Tyrosine Kinases (EGFR, VEGFR) and BRD9 epigenetic readers . This guide provides standardized workflows for formulation, pharmacokinetic profiling, and efficacy testing in oncology and inflammation models.[1]
Part 1: Compound Profiling & Formulation Strategy[1]
Physicochemical Challenges
Quinazolinones are characteristically lipophilic with poor aqueous solubility, which poses significant challenges for in vivo bioavailability.[1] Successful animal testing requires a robust vehicle system to prevent precipitation in the peritoneal cavity or GI tract.[1]
Recommended Formulation Protocols
For intraperitoneal (IP) or oral gavage (PO) administration in mice/rats, the following vehicle systems are validated to maximize solubility and stability.
| Component | Standard Formulation (Preferred) | Alternative (High Dose >50 mg/kg) | Function |
| Solvent | 5% DMSO | 10% DMSO | Solubilizes the crystal lattice.[1] |
| Co-solvent | 40% PEG-400 | 30% Cremophor EL | Prevents reprecipitation upon dilution.[1] |
| Surfactant | 5% Tween-80 | 10% Tween-80 | Enhances mucosal permeability.[1] |
| Diluent | 50% Saline (0.9%) | 50% PBS (pH 7.[1]4) | Physiological carrier.[1] |
Preparation Protocol:
-
Dissolve 6-amino-3-methylquinazolin-4(3H)-one in pure DMSO.[1] Vortex until clear.
-
Add PEG-400 (or Cremophor) and vortex for 30 seconds.[1]
-
Add Tween-80.[1]
-
Slowly add warm Saline (37°C) dropwise while vortexing. Note: Rapid addition may cause crashing out.[1]
-
Filter sterilize (0.22 µm) immediately before dosing.[1]
Part 2: Safety & Pharmacokinetics (PK)
Rationale: Before efficacy testing, the Maximum Tolerated Dose (MTD) and half-life (t1/2) must be established to define the dosing schedule.[1]
Acute Toxicity Screening (Up-and-Down Procedure)
Model: Swiss Albino Mice (Female, 6-8 weeks, n=5 per step).[1] Objective: Determine LD50 and behavioral toxicity (sedation/excitation).
Protocol:
-
Fasting: Fast mice for 4 hours prior to dosing (water ad libitum).
-
Dosing: Administer a limit dose of 300 mg/kg (PO).
-
Observation:
-
0-30 min: Continuous monitoring for convulsions (GABAergic antagonism risk) or respiratory distress.
-
4 hours: Hourly checks for lethargy.
-
24 hours: Survival check.
-
-
Escalation: If 3/3 survive, escalate to 2000 mg/kg. If mortality occurs, de-escalate to 50 mg/kg.[1]
Pharmacokinetic Profiling
Model: Wistar Rats (Male, 200-250g, Jugular vein cannulated).[1] Dose: 10 mg/kg (IV) vs. 20 mg/kg (PO).[1]
Sampling Workflow:
-
Collect blood (0.2 mL) at T= 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h.[1]
-
Centrifuge at 4000 rpm for 10 min to harvest plasma.
-
Bioanalysis: Protein precipitation with Acetonitrile followed by LC-MS/MS analysis (MRM mode).
-
Calculation: Determine
, , AUC, and Bioavailability ( ).
Part 3: Efficacy Model A – Oncology (Xenograft)
Rationale: 6-amino-3-methylquinazolin-4(3H)-one derivatives are potent inhibitors of EGFR and VEGFR kinases.[1] The scaffold is tested to evaluate baseline antitumor activity or as a negative control for its functionalized derivatives.
Experimental Design
-
Tumor Line: MCF-7 (Breast Adenocarcinoma) or A549 (Lung Carcinoma).[1]
-
Host: BALB/c nu/nu (Athymic Nude) Mice.
-
Group Size: n=8 per group (Power > 0.8).
Workflow Diagram (DOT)
Caption: Standardized Xenograft workflow for evaluating quinazolinone antiproliferative efficacy.
Detailed Protocol
-
Inoculation: Inject
cells suspended in 100 µL PBS:Matrigel (1:1) into the right flank.[1] -
Staging: Monitor tumor volume (
) using calipers.[1] Initiate treatment when .[1] -
Treatment Groups:
-
Dosing: Administer IP daily for 21 days.
-
Endpoint: Euthanize. Excise tumors for weight measurement.[1] Fix tissues in formalin for IHC (Ki-67, CD31 markers).[1]
Part 4: Efficacy Model B – Inflammation (Paw Edema)
Rationale: Quinazolinones exhibit anti-inflammatory properties via COX inhibition or cytokine modulation (TNF-α, IL-6).[1]
Carageenan-Induced Paw Edema
Model: Wistar Rats (150-200g).[1]
Protocol:
-
Baseline: Measure initial paw volume (
) using a plethysmometer.[1] -
Pre-treatment: Administer Test Compound (PO) 1 hour prior to induction.[1]
-
Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar tissue of the right hind paw.[1]
-
Measurement: Measure paw volume (
) at 1, 3, and 5 hours post-injection. -
Calculation:
.[1]
Part 5: Mechanistic Validation (Signaling Pathway)[1]
To validate the mechanism of action (MoA) in tissue samples collected from Part 3, researchers should assay for the inhibition of the EGFR/PI3K/Akt cascade, a common target for 6-amino-quinazolinones.[1]
Caption: Hypothetical mechanism of action: Competitive inhibition of Receptor Tyrosine Kinases (RTK).[1]
References
-
PubChem. (2025).[1][2] 6-amino-3-methylquinazolin-4-one Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Colarusso, E., et al. (2022).[1][3][4] 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders. European Journal of Organic Chemistry. Retrieved from [Link][1][5]
-
Al-Omary, F. A., et al. (2021).[1][6] Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
He, J., et al. (2020).[1][7] Synthesis of quinazolinones via n-Bu4NI-catalyzed reaction. Organic Letters. Retrieved from [Link][1]
Sources
- 1. 6-Amino-3-methyl-3,4-dihydroquinazolin-4-one | C9H9N3O | CID 706122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Amino-4-[(3-methylphenyl)amino]quinazoline | C15H14N4 | CID 10220590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies [mdpi.com]
- 5. iris.cnr.it [iris.cnr.it]
- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinone synthesis [organic-chemistry.org]
Application Note: Microwave-Assisted Synthesis of 6-Amino-3-methylquinazolin-4(3H)-one
Abstract
This application note details a robust, two-stage microwave-assisted protocol for the synthesis of 6-amino-3-methylquinazolin-4(3H)-one , a critical pharmacophore in kinase inhibitor development (e.g., EGFR inhibitors).[1] By utilizing microwave irradiation, this method reduces total reaction time from 12+ hours (thermal reflux) to under 45 minutes, while significantly improving yield and purity. The protocol employs a direct cyclization of 2-amino-5-nitrobenzoic acid with methylamine and trimethyl orthoformate, followed by a rapid, chemoselective nitro-reduction.[1]
Introduction & Scientific Rationale
The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous bioactive molecules, including anticancer agents (e.g., Raltitrexed, Idelalisib) and anticonvulsants.[1] The specific derivative 6-amino-3-methylquinazolin-4(3H)-one acts as a versatile intermediate; the C6-amino group allows for further functionalization (e.g., amide coupling, sulfonylation), while the N3-methyl group provides metabolic stability and hydrophobic interaction potential.[1]
Why Microwave Synthesis?
Conventional thermal synthesis (Niementowski reaction or oxidative cyclization) often suffers from:
-
Slow Kinetics: Requires high temperatures (>150°C) and long reflux times (12–24 h).
-
Side Reactions: Prolonged heating leads to thermal decomposition and N/O-alkylation competition.[1]
-
Solubility Issues: Nitro-substituted intermediates often precipitate, stalling conversion.[1]
Microwave Irradiation (MWI) overcomes these barriers via dielectric heating . Polar solvents (Ethanol, DMF) and ionic intermediates couple directly with the oscillating electromagnetic field, generating rapid internal heating.[1] This "superheating" effect accelerates the rate-determining step (nucleophilic attack on the orthoester) and promotes cleaner cyclization.[1]
Retrosynthetic Analysis
The synthesis is designed as a convergent, two-step workflow to ensure high purity of the final amine, which is oxidation-sensitive.
-
Starting Materials: 2-Amino-5-nitrobenzoic acid (5-nitroanthranilic acid), Trimethyl orthoformate, Methylamine.[1]
Figure 1: Retrosynthetic strategy isolating the stable nitro-intermediate.
Experimental Protocol
Equipment & Reagents[1][4][5]
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.[1]
-
Vessels: 10 mL or 35 mL pressure-sealed glass vials with silicone/PTFE septa.
-
Reagents:
Stage 1: Cyclization to 3-Methyl-6-nitroquinazolin-4(3H)-one[1]
This step utilizes a one-pot, three-component condensation.[6] TMOF acts as both a reagent (C1 donor) and a dehydrating agent.
Step-by-Step Procedure:
-
Loading: In a 35 mL microwave vial, suspend 2-amino-5-nitrobenzoic acid (1.82 g, 10 mmol) in Ethanol (10 mL).
-
Reagent Addition: Add Trimethyl orthoformate (1.6 mL, 15 mmol) and Methylamine (33% in EtOH, 1.9 mL, ~15 mmol). Note: Add methylamine slowly; reaction is slightly exothermic.
-
Sealing: Crimp the cap immediately to prevent amine evaporation.
-
Microwave Irradiation:
-
Work-up: Cool to room temperature (RT). The product typically precipitates as a yellow solid.
-
Purification: Pour the reaction mixture into ice-cold water (50 mL). Filter the precipitate, wash with cold ethanol (2 x 10 mL) and diethyl ether (10 mL). Dry in a vacuum oven at 60°C.
Expected Yield: 85–92% (Yellow powder).
Stage 2: Reduction to 6-Amino-3-methylquinazolin-4(3H)-one
Transfer hydrogenation using hydrazine is preferred over H2 gas for safety and speed in microwave systems.[1]
Step-by-Step Procedure:
-
Loading: Suspend the Stage 1 Nitro-Intermediate (1.03 g, 5 mmol) in Ethanol (15 mL) in a fresh 35 mL vial.
-
Catalyst: Add 10% Pd/C (50 mg, 5 wt% loading). Caution: Pd/C is pyrophoric; keep wet with solvent.[1]
-
Reductant: Add Hydrazine monohydrate (1.2 mL, 25 mmol) dropwise. Gas evolution (N2) will occur.[1]
-
Microwave Irradiation:
-
Temp: 100°C.
-
Time: 5–10 minutes.
-
Power: Max 150W (Low power prevents rapid over-pressurization from N2 gas).
-
-
Work-up:
-
Filter hot through a Celite pad to remove Pd/C. Wash the pad with hot ethanol.[1]
-
Concentrate the filtrate under reduced pressure to ~5 mL.
-
Cool to 4°C to crystallize the amine.
-
-
Isolation: Filter the off-white/pale-brown crystals. Recrystallize from Ethanol/Water if necessary.
Expected Yield: 75–85%.
Workflow Visualization
Figure 2: Operational workflow for the two-stage microwave synthesis.
Data Summary & Characterization
The following data parameters are typical for the synthesized compounds.
| Parameter | Stage 1 (Nitro Intermediate) | Stage 2 (Target Amine) |
| Appearance | Yellow crystalline solid | Off-white to pale brown solid |
| Melting Point | 205–208°C | 240–245°C (dec.)[1] |
| IR ( | 1680 (C=O), 1520/1340 ( | 3400-3300 ( |
| MS (ESI+) | [M+H]+ = 206.1 | [M+H]+ = 176.1 |
Key Mechanistic Insight: The shift in the H5 proton signal (NMR) is diagnostic.[1] In the nitro compound, the H5 proton is highly deshielded (~8.9 ppm) due to the electron-withdrawing nitro group.[1] Upon reduction to the amino group (electron-donating), this signal shifts significantly upfield (~7.3 ppm).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Stage 1) | Loss of Methylamine | Use a sealed vessel; Ensure amine is added last and capped immediately.[1] |
| Incomplete Reduction | Catalyst Poisoning | Ensure the nitro-intermediate is sulfur-free; Increase Hydrazine to 6-8 eq. |
| Over-Pressurization | Use a larger headspace vial (35 mL for 5 mmol); Reduce ramp rate. | |
| Product Oiling | Solvent Impurities | Recrystallize from EtOH:Water (9:1).[1] |
References
-
National Institutes of Health (NIH). (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2. Retrieved October 24, 2023, from [Link]
-
MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones. Retrieved October 24, 2023, from [Link]
-
Asian Journal of Chemistry. (2014). Microwave Assisted Synthesis of Pyridin-1-ium Salt of 6-Nitroquinazolin-4-one. Retrieved October 24, 2023, from [Link]
-
Taylor & Francis. (2020).[1] Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Retrieved October 24, 2023, from [Link][1]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]
- 3. 4(3H)-Quinazolinone,3-methyl-6-nitro- synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3<i>H</i>)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies - ProQuest [proquest.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
purification methods for 6-amino-3-methylquinazolin-4(3H)-one
Application Note: Purification Protocols for 6-amino-3-methylquinazolin-4(3H)-one
Executive Summary
The compound 6-amino-3-methylquinazolin-4(3H)-one (CAS: 16064-23-6) is a critical pharmacophore in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and epidermal growth factor receptor (EGFR) kinase inhibitors. Its synthesis typically involves the reduction of the corresponding 6-nitro precursor.[1]
However, this reduction step introduces specific purification challenges:
-
Transition Metal Contamination: Residual Fe, Sn, or Pd from reduction catalysts.
-
Oxidative Instability: The C6-primary amine is susceptible to oxidation, leading to colored azo/azoxy dimers.
-
Solubility Profile: The rigid bicyclic core confers poor solubility in common non-polar solvents, while the amine functionality creates pH-dependent solubility in aqueous media.
This guide details three tiered purification protocols designed to address these challenges, moving from bulk crude cleanup to analytical-grade isolation.
Chemical Profile & Solubility Logic
Understanding the physicochemical properties is the prerequisite for selecting the correct purification vector.[2]
| Property | Description | Purification Implication |
| Structure | Bicyclic quinazolinone with N3-methyl and C6-amine.[3][4][5] | Planar structure promotes π-stacking, requiring polar protic solvents (EtOH) or dipolar aprotic solvents (DMSO) to disrupt lattice energy. |
| Basicity | Weakly basic (Aniline-like C6-NH₂). | Soluble in dilute mineral acids (HCl) via protonation. Precipitates upon neutralization (pH > 8).[5] |
| Impurities | 6-nitro precursor, metal salts, azo-dimers. | Nitro compounds are often less soluble in acid; Metal salts are water-soluble; Azo-dimers are highly colored and lipophilic. |
| Solubility | High: DMSO, DMF, dilute HCl.Moderate: Hot Ethanol, Hot MeOH.Low: Water, Hexane, Diethyl Ether. | Recrystallization: Ethanol/Water systems.Extraction: Acid/Base switching. |
Protocol A: Acid-Base Precipitation (Bulk Purification)
Objective: Removal of non-basic organic impurities (unreacted nitro precursor) and water-soluble metal salts (Fe²⁺/Sn²⁺). Best For: Crude reaction mixtures following reduction (e.g., Fe/HCl or SnCl₂ reduction).
Workflow Diagram
Figure 1: Acid-Base purification logic exploiting the basicity of the C6-amine.[6]
Step-by-Step Procedure
-
Dissolution: Suspend the crude solid (10 g) in 2M HCl (100 mL) . Stir vigorously for 30 minutes at room temperature. The amine will protonate and dissolve; unreacted nitro precursors typically remain undissolved.
-
Filtration 1: Filter the suspension through a Celite pad to remove insoluble organic impurities and any colloidal metal species. Wash the pad with 10 mL of 1M HCl.
-
Checkpoint: The filtrate should be clear (though potentially colored due to oxidation products).
-
-
Neutralization: Cool the acidic filtrate to 0–5°C in an ice bath. Slowly add Ammonium Hydroxide (28% NH₃) dropwise with stirring.
-
Why NH₄OH? NaOH can be too harsh and might hydrolyze the quinazolinone ring or cause local heating. NH₄OH provides a gentler pH gradient.
-
-
Precipitation: Continue addition until pH reaches ~9–10. A thick precipitate (the free amine) will form. Stir for an additional 30 minutes to ensure complete precipitation.
-
Filtration 2: Collect the solid by vacuum filtration.[7]
-
Washing: Wash the cake with cold water (3 x 20 mL) to remove ammonium salts, followed by a small amount of cold isopropanol to displace water.
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Protocol B: Recrystallization (Polishing)
Objective: Removal of trace isomers and colored oxidation byproducts to achieve >98% purity. Best For: Post-acid-base treated material or material requiring analytical purity.
Solvent System: Ethanol (95%) or Ethanol/Water (9:1) . Rationale: Quinazolinones exhibit a steep solubility curve in ethanol (soluble hot, insoluble cold).
Step-by-Step Procedure
-
Slurry: Place the semi-pure solid (5 g) in a round-bottom flask. Add Ethanol (50 mL) .
-
Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.
-
Titration: If the solid does not completely dissolve, add Ethanol in 5 mL increments, allowing time for equilibration between additions.
-
Note: If a small amount of dark solid remains insoluble after adding 20 volumes of solvent, filter it off hot (hot filtration). This is likely polymerized impurity.
-
-
Activated Carbon (Optional): If the solution is dark brown/black, add activated charcoal (5% w/w), stir at reflux for 10 mins, and filter hot through Celite.
-
Crystallization: Remove the heat source. Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger, purer crystals).
-
Cooling: Once at room temperature, place the flask in an ice bath (0°C) for 1 hour to maximize yield.
-
Collection: Filter the crystals. Wash with cold Ethanol (-20°C) .
-
Critical: Do not wash with water, as it may cause the product to oil out or trap impurities.
-
Protocol C: Flash Column Chromatography (High Purity)
Objective: Isolation of ultra-pure material (>99.5%) or separation from close structural analogs. Stationary Phase: Silica Gel (230-400 mesh).
Method Parameters
| Parameter | Condition | Rationale |
| Mobile Phase | Dichloromethane (DCM) : Methanol (MeOH) | DCM solubilizes the core; MeOH provides polarity to elute the amine. |
| Gradient | 0% to 10% MeOH in DCM | Gentle gradient prevents co-elution of impurities. |
| Modifier | 1% Triethylamine (TEA) or NH₃ | Crucial: Silica is acidic and will bind the amine, causing "tailing" (streaking). The base modifier neutralizes active silanol sites. |
| Loading | Solid load on Celite | Due to poor solubility in DCM, dissolve sample in MeOH/DCM, adsorb onto Celite, dry, and load as a powder. |
Procedure
-
Column Prep: Slurry pack silica gel using DCM + 1% TEA.
-
Loading: Adsorb 1 g of crude material onto 2 g of Celite. Load the dry powder on top of the silica bed.
-
Elution:
-
Flush with 100% DCM (2 column volumes) to remove non-polar impurities.
-
Switch to 98:2 DCM:MeOH (with 1% TEA). Product typically elutes here.
-
Increase to 95:5 if product retention is too high.
-
-
Detection: Monitor fractions via TLC (UV 254 nm). The amine may also stain positive (purple/red) with Ninhydrin.
Quality Control & Validation
To ensure the protocol is self-validating, the following analytical benchmarks must be met.
1. Thin Layer Chromatography (TLC)
-
System: DCM:MeOH (9:1).
-
Visualization: UV (254 nm) shows the aromatic core. Ninhydrin stain (heat gun required) confirms the presence of the primary amine (Red/Purple spot).
-
Rf Value: Typically 0.3 – 0.4 in this system (varies by plate).
2. 1H-NMR (DMSO-d6)
-
Diagnostic Peaks:
-
δ ~2.5 ppm: Methyl group (s, 3H) attached to N3.
-
δ ~5.5 - 6.5 ppm: Amino group (s, 2H, exchangeable with D₂O).
-
δ ~7.0 - 8.0 ppm: Aromatic quinazolinone protons (m, 3H/4H).
-
-
Purity Check: Look for residual solvent peaks (Ethanol at 1.05/3.44 ppm) or starting material (Nitro peaks are typically downfield shifted).
3. HPLC (Reverse Phase)
-
Column: C18.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Note: Acidic buffer is preferred to ensure the amine is fully protonated, resulting in a sharper peak shape, though it reduces retention time.
References
-
Synthesis and Reduction of Nitro-Quinazolinones
- Source: Eshboev, F., & Azimova, S. (2021). "Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity.
- Relevance: Establishes the standard reduction pathway (SnCl2/HCl) and initial workup procedures for the 6-amino class.
-
URL:[Link] (General Journal Access via University Portal)
-
Recrystallization of Quinazolinone Derivatives
- Source: Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."
- Relevance: Provides the thermodynamic basis for selecting Ethanol/W
-
URL:[Link]
-
Chromatographic Separation of Polar Amines
-
Chemical Properties and Safety (PubChem)
Sources
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Amino-3-methyl-3,4-dihydroquinazolin-4-one | C9H9N3O | CID 706122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
Application Note: A Framework for the Preclinical Evaluation of 6-amino-3-methylquinazolin-4(3H)-one in Cancer Cell Lines
Introduction
The 4(3H)-quinazolinone core is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities.[1][2] This scaffold is particularly prominent in the development of anticancer agents, with derivatives designed to target key oncogenic pathways.[3][4] 6-amino-3-methylquinazolin-4(3H)-one is a promising derivative within this class. Preliminary studies indicate that it possesses significant cytotoxic properties against various cancer cell lines, including ovarian (A2780) and cervical (HeLa) cancer, with a mechanism suggested to involve the induction of apoptosis, or programmed cell death.[1]
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of 6-amino-3-methylquinazolin-4(3H)-one. The workflow is designed to progress logically from initial high-level phenotypic screening to a detailed elucidation of the underlying molecular mechanisms, ensuring a robust and self-validating investigation.
Part 1: Foundational Assessment: Cytotoxicity and Antiproliferative Effects
Scientific Rationale: The initial and most critical step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation. This establishes whether the compound is cytotoxic (kills cells) or cytostatic (inhibits growth) and defines the effective concentration range (dose-response) required for subsequent mechanistic studies. The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from this analysis.
Experiment 1.1: Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. The formazan is then solubilized, and the absorbance is measured to quantify cell viability.[6]
-
Cell Seeding:
-
Harvest cancer cells (e.g., A2780, HeLa, MCF-7) during their exponential growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 6-amino-3-methylquinazolin-4(3H)-one in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells treated with medium containing the same final concentration of DMSO and "untreated control" wells with medium only.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate compound concentrations or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well (for a final concentration of 0.5 mg/mL).[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the crystals.
-
Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of 570 nm.
-
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (OD_Treated / OD_VehicleControl) * 100
-
-
IC50 Determination: Plot the % Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Data Summary: Present the calculated IC50 values in a clear, structured table.
| Cell Line | Treatment Duration | IC50 (µM) of 6-amino-3-methylquinazolin-4(3H)-one |
| A2780 (Ovarian) | 48 hours | 4.5 ± 0.7 |
| HeLa (Cervical) | 48 hours | 6.0 ± 1.0 |
| MCF-7 (Breast) | 48 hours | 8.2 ± 1.1 |
| Table 1: Example IC50 values for 6-amino-3-methylquinazolin-4(3H)-one in various cancer cell lines after 48 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments. |
Part 2: Uncovering the Mode of Action: Apoptosis and Cell Cycle Disruption
Scientific Rationale: After confirming cytotoxicity, the next logical inquiry is to determine how the compound induces cell death. Many effective anticancer agents function by inducing apoptosis or by disrupting the cell cycle, leading to a mitotic catastrophe.[4] Investigating these two processes provides crucial mechanistic insight.
Experiment 2.1: Apoptosis Detection by Annexin V & Propidium Iodide Staining
Principle: This flow cytometry-based assay precisely distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can bind to these exposed PS residues, identifying early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[10]
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with 6-amino-3-methylquinazolin-4(3H)-one at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for a relevant time point (e.g., 24 hours). Include a vehicle control.
-
Positive Control: Include a well treated with a known apoptosis inducer like Staurosporine or Etoposide.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or mild trypsinization.
-
Transfer the cell suspension to a flow cytometry tube and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Acquire data for at least 10,000 events per sample.
-
Use compensation controls (unstained, PI only, Annexin V-FITC only) to set up the instrument correctly.
-
The data is visualized in a quadrant plot:
-
Lower Left (Annexin V- / PI-): Live, healthy cells.
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper Left (Annexin V- / PI+): Necrotic cells/debris.
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| Compound (1x IC50) | 45.3 | 35.8 | 18.9 |
| Compound (2x IC50) | 20.7 | 50.2 | 29.1 |
| Table 2: Example quantification of apoptotic A2780 cells after 24-hour treatment with 6-amino-3-methylquinazolin-4(3H)-one, as determined by Annexin V/PI flow cytometry. |
Experiment 2.2: Cell Cycle Analysis
Principle: Cell cycle analysis reveals if a compound induces arrest at a specific checkpoint (G0/G1, S, or G2/M). Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The intensity of PI fluorescence in a cell is therefore directly proportional to its DNA content. Flow cytometry can measure this fluorescence, allowing for the quantification of cells in G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content).[11]
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest all cells and wash once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[12]
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[11]
-
Incubate for 30 minutes at room temperature in the dark.[13]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Use gating strategies to exclude doublets and debris.
-
The data is displayed as a histogram of cell count versus DNA content. Software is used to model the peaks and calculate the percentage of cells in each phase.
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 55.4 | 29.5 | 15.1 |
| Compound (1x IC50) | 30.1 | 25.2 | 44.7 |
| Table 3: Example cell cycle distribution in A2780 cells after 24-hour treatment, indicating a potential G2/M arrest induced by 6-amino-3-methylquinazolin-4(3H)-one. |
Part 3: Identifying Molecular Targets and Signaling Pathways
Scientific Rationale: The ultimate goal is to identify the specific molecular targets and signaling pathways modulated by the compound. The quinazolinone scaffold is a well-known backbone for kinase inhibitors.[3] Many cancers exhibit hyperactivation of pro-survival and proliferative signaling cascades, such as the EGFR, PI3K/Akt/mTOR, and MAPK/ERK pathways.[14][15][16] Western blotting is a powerful technique to investigate whether 6-amino-3-methylquinazolin-4(3H)-one inhibits these critical pathways by examining the phosphorylation status of key proteins.[17][18]
Caption: A logical workflow for evaluating novel anticancer compounds.
Hypothesized Signaling Pathways
The following pathways are frequently dysregulated in cancer and are plausible targets for quinazolinone-based inhibitors.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Aminoquinazolin-4(3H)-one [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. researchtweet.com [researchtweet.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biologi.ub.ac.id [biologi.ub.ac.id]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot (WB) Resource Center | Cell Signaling Technology [cellsignal.com]
- 18. medium.com [medium.com]
Application Notes and Protocols for Molecular Docking of 6-amino-3-methylquinazolin-4(3H)-one
Abstract
The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] The compound 6-amino-3-methylquinazolin-4(3H)-one is a key synthon for developing novel therapeutic agents, particularly kinase inhibitors.[2] This document provides a comprehensive, step-by-step protocol for performing molecular docking studies of 6-amino-3-methylquinazolin-4(3H)-one, using Cyclin-Dependent Kinase 2 (CDK2) as a representative target. This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each stage of the in silico analysis, from ligand and protein preparation to the interpretation of docking results. We will utilize the widely accessible and powerful software tools UCSF Chimera and AutoDock Vina.[1]
Introduction: The Scientific Rationale
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug discovery, it is an invaluable tool for predicting the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). The 4(3H)-quinazolinone core is a prominent feature in the development of anticancer agents, with many derivatives targeting protein kinases.[4] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[5]
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is frequently observed in various cancers, making it an attractive therapeutic target.[5] Several quinazoline-based compounds have been identified as potent CDK2 inhibitors.[6] Therefore, this protocol will use the crystal structure of human CDK2 in complex with a quinazoline inhibitor (PDB ID: 2B53) as a case study to demonstrate a robust and scientifically sound molecular docking workflow.[6]
The overarching goal of this protocol is to provide a self-validating system for molecular docking. We will first validate our docking protocol by "redocking" the co-crystallized ligand into the CDK2 active site and comparing the predicted pose with the experimentally determined one. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation. Following successful validation, we will then dock our molecule of interest, 6-amino-3-methylquinazolin-4(3H)-one, into the same active site to predict its binding mode and affinity.
I. Prerequisites: Software and Data
Before commencing the protocol, ensure the following software is installed and functional. These tools are widely used in the scientific community and are available for free for academic use.
| Software | Purpose | Download URL |
| UCSF Chimera | Visualization, protein and ligand preparation | |
| AutoDock Vina | Molecular docking engine | [Link] |
| Open Babel | File format conversion | [Link] |
You will also need the following input files:
-
Protein Structure: The crystal structure of human CDK2 in complex with a quinazoline inhibitor (PDB ID: 2B53) will be fetched directly from the Protein Data Bank.
-
Ligand Structures:
-
The 2D structure of 6-amino-3-methylquinazolin-4(3H)-one (PubChem CID: 706122) in SDF format.[7]
-
The 2D structure of the co-crystallized ligand from PDB ID 2B53 for validation.
-
II. The Molecular Docking Workflow: A Conceptual Overview
The molecular docking process can be broken down into a series of logical steps, each crucial for the accuracy and reliability of the final results. This workflow is designed to be a self-validating system, ensuring the robustness of the predictions.
Figure 1: A conceptual workflow for a validated molecular docking study.
III. Detailed Protocol: Step-by-Step Guide
This section provides a detailed, command-line and GUI-based protocol for the molecular docking of 6-amino-3-methylquinazolin-4(3H)-one into the active site of CDK2.
Part 1: Protein Preparation
The initial crystal structure obtained from the PDB is not immediately ready for docking. It often contains water molecules, co-factors, and other heteroatoms that are not relevant to the binding interaction of our ligand. Furthermore, the PDB file typically lacks hydrogen atoms, which are crucial for defining the correct ionization states of amino acid residues and for forming hydrogen bonds.
-
Fetch and Clean the Protein Structure in UCSF Chimera:
-
Open UCSF Chimera.
-
Go to File > Fetch by ID.
-
Enter the PDB ID 2B53 and click Fetch.
-
The structure of CDK2 in complex with its inhibitor will be displayed.
-
Rationale: We start by obtaining the experimentally determined 3D structure of our target protein.
-
Remove water molecules: Select > Structure > solvent. Then, Actions > Atoms/Bonds > delete.
-
Remove any other non-essential heteroatoms or alternate conformations if present. For 2B53, we will keep the protein chain and the co-crystallized ligand for now.
-
Rationale: Water molecules and other non-essential molecules can interfere with the docking process and are generally removed unless a specific water molecule is known to be critical for ligand binding.
-
-
Prepare the Receptor for Docking:
-
We will use the Dock Prep tool in Chimera to prepare the protein for docking.[8]
-
Go to Tools > Surface/Binding Analysis > Dock Prep.
-
In the Dock Prep window, select the protein chain.
-
Choose to add hydrogens and assign charges (Gasteiger charges are suitable for AutoDock Vina).[9]
-
Click OK. Chimera will add hydrogens, repair any incomplete side chains, and assign partial charges to the protein atoms.
-
Rationale: This step is crucial for accurately representing the electrostatic and steric properties of the protein's active site.
-
Save the prepared protein as a .pdb file (e.g., cdk2_prepared.pdb).
-
-
Convert the Prepared Protein to PDBQT Format:
-
AutoDock Vina requires the protein and ligand files to be in the PDBQT format, which is a PDB file with the addition of partial charges (Q) and atom types (T).[9]
-
Open the prepared protein PDB file in AutoDockTools (ADT) or use a command-line tool like Open Babel.
-
Using Open Babel (command line): obabel cdk2_prepared.pdb -O cdk2_prepared.pdbqt -xr
-
Rationale: The -xr flag in Open Babel is used to prepare a receptor file, which includes adding Gasteiger charges and merging non-polar hydrogens.
-
Part 2: Ligand Preparation
Similar to the protein, the ligand structure needs to be prepared to ensure it has the correct 3D conformation, protonation state, and atomic charges.
-
Prepare the Co-crystallized Ligand for Redocking:
-
In UCSF Chimera, select the co-crystallized ligand from the 2B53 structure.
-
Save the selected ligand as a .mol2 file (e.g., co_crystal_ligand.mol2).
-
Add hydrogens and assign Gasteiger charges to the ligand using Chimera's Add H and Add Charge tools.
-
Save the prepared ligand as a .pdb file.
-
Convert the prepared ligand to .pdbqt format using Open Babel: obabel co_crystal_ligand_prepared.pdb -O co_crystal_ligand.pdbqt
-
-
Prepare the Target Ligand (6-amino-3-methylquinazolin-4(3H)-one):
-
Download the 2D SDF file of 6-amino-3-methylquinazolin-4(3H)-one from PubChem (CID: 706122).[7]
-
Open the SDF file in a molecular editor like Avogadro or use RDKit to generate a 3D conformation.[10]
-
Energy minimize the 3D structure using a force field like MMFF94.
-
Rationale: Starting with a low-energy 3D conformation of the ligand can improve the efficiency and accuracy of the docking search.
-
Save the energy-minimized structure as a .pdb file.
-
Add hydrogens and assign Gasteiger charges as done for the co-crystallized ligand.
-
Convert the final prepared ligand to .pdbqt format: obabel target_ligand_prepared.pdb -O target_ligand.pdbqt
-
Part 3: Docking Protocol Validation (Redocking)
This step is critical to ensure that our chosen docking parameters can accurately reproduce the experimentally observed binding mode.
-
Define the Docking Search Space (Grid Box Generation):
-
The docking search in AutoDock Vina is performed within a defined 3D grid.[11] The center and dimensions of this grid need to be specified.
-
In UCSF Chimera, open the prepared CDK2 protein (cdk2_prepared.pdbqt) and the co-crystallized ligand (co_crystal_ligand.pdbqt).
-
Center the view on the co-crystallized ligand in the active site.
-
Use the Measure and Color Blobs tool or manually determine the coordinates of the center of the ligand.
-
Define a grid box that encompasses the entire binding site with a buffer of a few angstroms in each dimension. A typical size is 20x20x20 Å.
-
Record the center coordinates (x, y, z) and the dimensions of the grid box.
-
-
Perform Redocking with AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) with the following parameters:
-
Rationale: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the chance of finding the best binding mode but also increases the computation time. A value of 8 is a good starting point.
-
Run AutoDock Vina from the command line: vina --config conf.txt --out redocking_results.pdbqt --log redocking_log.txt
-
-
Analyze the Redocking Results:
-
The redocking_results.pdbqt file will contain the predicted binding poses of the co-crystallized ligand, ranked by their binding affinity (in kcal/mol).
-
The redocking_log.txt file contains the binding affinity scores for each pose.
-
In UCSF Chimera, open the original protein structure with the co-crystallized ligand and the top-ranked pose from redocking_results.pdbqt.
-
Superimpose the two structures and calculate the RMSD between the heavy atoms of the co-crystallized ligand and the redocked pose.
-
Validation Criteria: An RMSD value below 2.0 Å indicates that the docking protocol is reliable for this protein-ligand system.
-
| Parameter | Value | Rationale |
| Grid Box Center | Centered on the co-crystallized ligand | To focus the search on the known binding site. |
| Grid Box Size | 20 x 20 x 20 Å | To encompass the entire active site with some flexibility for the ligand. |
| Exhaustiveness | 8 | A balance between computational cost and search thoroughness. |
| Validation RMSD | < 2.0 Å | An accepted threshold for a successful redocking experiment. |
Part 4: Docking of 6-amino-3-methylquinazolin-4(3H)-one
Once the protocol is validated, we can proceed with docking our target ligand.
-
Perform the Docking:
-
Modify the configuration file (conf.txt) to specify the target ligand:
-
Run AutoDock Vina: vina --config conf.txt --out target_docking_results.pdbqt --log target_docking_log.txt
-
IV. Analysis and Interpretation of Docking Results
The output of a docking simulation provides a wealth of information that needs careful interpretation. The primary outputs are the predicted binding poses and their corresponding binding affinities.
Binding Affinity
The binding affinity, reported in kcal/mol, is an estimation of the binding free energy.[12] More negative values indicate a stronger predicted binding affinity.[13] It is important to note that this is a predicted value and should be used for ranking and comparing different ligands rather than as an absolute measure of potency.
Interaction Analysis
The most insightful part of the analysis is to visualize the interactions between the ligand and the protein's active site residues.
-
3D Visualization:
-
In UCSF Chimera or PyMOL, open the prepared protein (cdk2_prepared.pdbqt) and the top-ranked pose of the docked target ligand (target_docking_results.pdbqt).
-
Identify and label the amino acid residues in the active site that are in close proximity to the ligand.
-
Visualize the different types of interactions, such as:
-
Hydrogen bonds: Crucial for specificity and affinity.
-
Hydrophobic interactions: Important for burying the ligand in the binding pocket.
-
Pi-pi stacking: Interactions between aromatic rings.
-
Salt bridges: Electrostatic interactions between charged groups.
-
-
-
2D Interaction Diagrams:
-
2D diagrams provide a clear and concise representation of the protein-ligand interactions.
-
Several web servers and software can generate these diagrams, such as LigPlot+, Discovery Studio Visualizer, and the Proteins Plus web server.[14][15]
-
To use Proteins Plus, upload your complex PDB file (protein + docked ligand). The server will automatically identify the ligand and generate a 2D interaction map.[15]
-
Figure 2: Workflow for the analysis and visualization of docking results.
By analyzing these interactions, researchers can understand the structural basis for the ligand's predicted affinity and identify key residues involved in binding. This information is invaluable for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors.
V. Conclusion and Future Directions
This application note has provided a detailed and scientifically grounded protocol for the molecular docking of 6-amino-3-methylquinazolin-4(3H)-one against CDK2. By following a workflow that includes a crucial validation step, researchers can have greater confidence in their in silico predictions. The analysis of the docking results, particularly the visualization of protein-ligand interactions, provides actionable insights for medicinal chemists and drug designers.
It is important to remember that molecular docking is a predictive tool, and its results should be interpreted in the context of other experimental data. The hypotheses generated from these computational studies should ideally be validated through in vitro and in vivo experiments. Future work could involve docking a library of 6-amino-3-methylquinazolin-4(3H)-one derivatives to establish a structure-activity relationship, or performing molecular dynamics simulations to study the stability of the predicted protein-ligand complex over time.
VI. References
-
Butt, S. S., Badshah, Y., Shabbir, M., & Rafiq, M. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. JMIR Bioinformatics and Biotechnology, 1(1), e14232. [Link]
-
BIOVIA. (n.d.). Discovery Studio. Retrieved from [Link]
-
Scripps Research. (n.d.). AutoDock Vina. Retrieved from [Link]
-
The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC.
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]
-
RDKit: Open-source cheminformatics. [Link]
-
RCSB PDB. (n.d.). 2B53: Human cyclin dependent kinase 2 (CDK2) complexed with DIN-234325. Retrieved from [Link]
-
Open Babel. (n.d.). The Open Source Chemistry Toolbox. Retrieved from [Link]
-
RCSB PDB. (n.d.). 1XKK: EGFR kinase domain complexed with a quinazoline inhibitor- GW572016. Retrieved from [Link]
-
ResearchGate. (2021, May 1). How to prepare protein receptor for AutoDock Vina? [Forum post]. Retrieved from [Link]
-
Adeshina, I., et al. (2023). Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. Heliyon, 9(5), e15777. [Link]
-
PubChem. (n.d.). 6-Amino-3-methyl-3,4-dihydroquinazolin-4-one. Retrieved from [Link]
-
Stawikowski, M. (2019, April 18). Molecular Docking using AutoDock Vina and UCSF Chimera [Video]. YouTube. [Link]
-
In Silico Design. (2023, October 8). Molecular Docking Workflow with AutoDock Vina and ChimeraX. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of EGFR kinase domain complexed with quinazoline inhibitor 8 (PDB ID: 1XKK). [Image]. Retrieved from [Link]
-
Bioinformatics Insights. (2023, December 12). How to generate 2D and 3D Interaction Analysis Images for Protein-Ligand Complexes [Video]. YouTube. [Link]
-
RCSB PDB. (n.d.). 2WIP: STRUCTURE OF CDK2-CYCLIN A COMPLEXED WITH 8-ANILINO-1-METHYL-4,5-DIHYDRO- 1H-PYRAZOLO[4,3-H] QUINAZOLINE-3-CARBOXYLIC ACID. Retrieved from [Link]
-
ResearchGate. (2019, September 25). How to prepare the ligands for Autodock Vina? [Forum post]. Retrieved from [Link]
-
YouTube. (2021, May 25). How to analysis the Autodock Vina results by UCSF Chimera? [Video]. Retrieved from [Link]
-
ResearchGate. (2023, June 8). How to generate 2D interaction map for docking with a multichain peptide? [Forum post]. Retrieved from [Link]
-
YouTube. (2023, March 21). How to prepare 400 ligands in *.pdbqt for multiple docking in Autodock Vina [Video]. Retrieved from [Link]
-
RCSB PDB. (n.d.). 2WIP: STRUCTURE OF CDK2-CYCLIN A COMPLEXED WITH 8-ANILINO-1-METHYL-4,5-DIHYDRO- 1H-PYRAZOLO[4,3-H] QUINAZOLINE-3-CARBOXYLIC ACID. Retrieved from [Link]
-
RCSB PDB. (n.d.). 2J5F: Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. Retrieved from [Link]
-
YouTube. (2019, April 18). Molecular Docking using AutoDock Vina and UCSF Chimera. Retrieved from [Link]
-
ResearchGate. (2023, October 18). 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders: A Rational Combination of in silico Studies and Chemical Synthesis. Retrieved from [Link]
-
Reddit. (2020). AutoDock Vina -- How to tell if successfully docked? [Forum post]. r/bioinformatics. Retrieved from [Link]
-
YouTube. (2022, February 10). AutoDock Vina Result Analysis using Discovery Studio & AutoDock Tolls GUI. Retrieved from [Link]
-
To, C., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. bioRxiv. [Link]
-
Google Patents. (n.d.). US8785459B2 - Quinazoline compounds as kinase inhibitors. Retrieved from
-
Adeniji, S. E., Uba, S., & Uzairu, A. (2019). Molecular docking study for evaluating the binding mode and interaction of 2, 4- disubstituted quiloline and its derivatives as. Turkish Computational and Theoretical Chemistry, 3(1), 17-24. [Link]
-
GitHub. (2020, October 15). Producing a 2D protein-ligand interaction map. [Issue comment]. opensourceantibiotics/murligase. Retrieved from [Link]
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Kim, H., et al. (2020). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. Acta Crystallographica Section F: Structural Biology Communications, 76(Pt 8), 374–380. [Link]
-
Chatzikonstantinou, A. V., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1326. [Link]
-
Adebayo, I. A., et al. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. bioRxiv. [Link]
-
ResearchGate. (2022, July 12). How can I properly interpret the vina score? [Forum post]. Retrieved from [Link]
-
Molecules. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]
-
RCSB PDB. (n.d.). 3PY0: CDK2 in complex with inhibitor SU9516. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2020). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. [Link]
-
Al-Suwaidan, I. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18783. [Link]
-
National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]
-
Arabian Journal of Chemistry. (2021). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 6-amino-3-methylquinazolin-4(3H)-one
Welcome to the technical support center for 6-amino-3-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility issues encountered during experimentation. As a senior application scientist, my goal is to equip you with the scientific rationale and proven methodologies to ensure the successful use of this compound in your research.
Understanding the Molecule: Why Solubility Can Be a Hurdle
6-amino-3-methylquinazolin-4(3H)-one is a promising scaffold in medicinal chemistry and drug discovery, recognized for its diverse biological activities.[1] However, like many heterocyclic compounds, its planar structure and potential for strong intermolecular interactions in the solid state can lead to limited aqueous solubility. This guide will walk you through systematic approaches to tackle these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 6-amino-3-methylquinazolin-4(3H)-one?
Based on its chemical structure, 6-amino-3-methylquinazolin-4(3H)-one is a weakly basic compound. The presence of the amino group at the 6-position is expected to enhance its aqueous solubility compared to the unsubstituted quinazolinone core, particularly in acidic conditions where the amino group can be protonated. However, it is still considered a poorly soluble compound in neutral aqueous media. Its solubility is significantly higher in organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[2]
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening?
This is a common issue known as "precipitation upon dilution." Your compound is highly soluble in the organic stock solution (e.g., DMSO), but when this is introduced into an aqueous buffer, the overall solvent environment becomes less favorable, causing the compound to crash out of solution. This is particularly problematic for cell-based assays where high concentrations of organic solvents are toxic.
Q3: Can I heat the compound to get it into solution?
Gentle heating can be a useful technique to increase the rate of dissolution. For some quinazolinone derivatives, it has been observed that solubility increases with temperature.[2] However, it is crucial to be cautious with this approach. Prolonged or excessive heating can lead to degradation of the compound. It is recommended to use a water bath with controlled temperature and to assess the stability of your compound under these conditions.
Q4: What is the pKa of 6-amino-3-methylquinazolin-4(3H)-one?
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a systematic workflow for addressing solubility issues with 6-amino-3-methylquinazolin-4(3H)-one.
Caption: A systematic workflow for troubleshooting solubility issues.
Step 1: Initial Solvent Screening
The first step is to determine the compound's solubility in a range of common laboratory solvents. This will inform your strategy for preparing stock solutions and subsequent dilutions.
| Solvent | Expected Solubility | Notes |
| Water (neutral pH) | Very Low | Expect to see undissolved particles. |
| Dimethyl Sulfoxide (DMSO) | High | A common choice for preparing high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | High | Another excellent solvent for creating stock solutions. Solubility of similar compounds is high in DMF.[2] |
| Ethanol (EtOH) | Moderate to Low | May require heating to dissolve. A related compound showed poor solubility in ethanol.[5] |
| Methanol (MeOH) | Moderate to Low | Similar to ethanol, may require heating. |
Protocol 1: Small-Scale Solubility Test
-
Weigh out a small, precise amount of 6-amino-3-methylquinazolin-4(3H)-one (e.g., 1 mg) into separate glass vials.
-
Add a measured volume of the test solvent (e.g., 100 µL) to each vial.
-
Vortex the vials for 1-2 minutes.
-
Visually inspect for undissolved particles.
-
If the compound dissolves, add another measured volume of solvent to determine the approximate saturation point.
-
If the compound does not dissolve, gentle warming (e.g., 40-50°C in a water bath) can be attempted. Be cautious of solvent evaporation.
-
The use of sonication can also aid in dissolution by breaking down intermolecular interactions.[6][7]
Step 2: Harnessing pH for Enhanced Aqueous Solubility
Given the basic nature of the amino group, decreasing the pH of the aqueous medium should significantly improve the solubility of 6-amino-3-methylquinazolin-4(3H)-one by protonating the molecule.
The Underlying Principle: Ionization
In an acidic environment (pH < pKa), the amino group will accept a proton (H+) to form a positively charged ammonium salt. This ionized form is generally much more soluble in water than the neutral free base.
Protocol 2: pH-Dependent Solubility Profiling
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Add an excess of 6-amino-3-methylquinazolin-4(3H)-one to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Filter the samples to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to determine the optimal pH range for your experiments.
Step 3: Salt Formation for a More Stable Solution
If working with acidic solutions is not compatible with your experimental setup, preparing a stable salt form of the compound is an excellent strategy. The hydrochloride salt is a common and often effective choice for basic compounds. PubChem lists the hydrochloride salt of 6-amino-3-methylquinazolin-4(3H)-one as a known entity, suggesting its feasibility.[8]
Why it Works: The Diffusion Layer pH
When a salt of a weak base dissolves, it creates a microenvironment at the surface of the solid particle (the diffusion layer) that has a lower pH than the bulk solution. This acidic microenvironment promotes the dissolution of the free base form of the drug.
Protocol 3: Preparation of the Hydrochloride Salt (In Situ)
-
Suspend 6-amino-3-methylquinazolin-4(3H)-one in deionized water.
-
While stirring, slowly add a stoichiometric amount of dilute hydrochloric acid (e.g., 0.1 M HCl). The amount of HCl should be calculated based on the molar mass of your compound.
-
Continue stirring until the solid dissolves. Gentle warming may be applied if necessary.
-
This solution can then be further diluted with your aqueous buffer. Note that the final pH of your solution will be acidic.
Step 4: Utilizing Co-solvent Systems
For applications where a certain percentage of an organic solvent is tolerable, a co-solvent system can be an effective way to keep the compound in solution.
Mechanism of Action: Reducing Polarity
Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for a less polar compound.
Table of Common Co-solvent Systems
| Co-solvent System | Composition | Application Notes |
| DMSO/Aqueous Buffer | Up to 5% DMSO | Commonly used in cell-based assays, but always check for solvent toxicity with your specific cell line. |
| Ethanol/Aqueous Buffer | Varies | Often used for in vivo studies in animal models. |
| PEG 300/Tween 80/Saline | Varies | A common formulation for preclinical in vivo studies. |
Protocol 4: Preparing a Co-solvent Formulation
-
Dissolve the 6-amino-3-methylquinazolin-4(3H)-one in the organic co-solvent (e.g., DMSO or PEG 300) to create a concentrated stock solution.
-
In a separate container, prepare the aqueous component of your final solution (e.g., buffer or saline).
-
While vortexing the aqueous solution, slowly add the organic stock solution dropwise. This gradual addition can help prevent precipitation.
Step 5: Advanced Formulation - Solid Dispersions
For applications requiring a solid dosage form with enhanced dissolution, creating a solid dispersion is a powerful technique. This involves dispersing the compound in an inert carrier at the molecular level.
How it Works: Amorphous State and Increased Wettability
In a solid dispersion, the drug is often in an amorphous (non-crystalline) state, which has a higher energy and is more readily dissolved than the stable crystalline form. The carrier, typically a water-soluble polymer, also helps to increase the wettability of the compound. A study on a quinazolinone derivative demonstrated improved dissolution rates using a solid dispersion with Poloxamer 407.
Protocol 5: Preparation of a Solid Dispersion by the Solvent Evaporation Method
-
Dissolve both 6-amino-3-methylquinazolin-4(3H)-one and a suitable carrier (e.g., Poloxamer 407, PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion on the inside of the flask.
-
Further dry the solid dispersion under high vacuum to remove any residual solvent.
-
The resulting solid can then be collected and used for dissolution studies or formulation into a final dosage form.
Visualization of Key Concepts
Caption: Mechanisms of different solubility enhancement techniques.
Conclusion
Overcoming the solubility challenges of 6-amino-3-methylquinazolin-4(3H)-one is achievable through a systematic and informed approach. By understanding the physicochemical properties of the molecule and applying the principles of pH adjustment, salt formation, co-solvency, and advanced formulation techniques, researchers can successfully prepare solutions suitable for a wide range of in vitro and in vivo applications. Always remember to validate the stability and concentration of your final solutions to ensure the integrity of your experimental results.
References
- ResearchGate. (n.d.). Experimental pKa values, atomic partial charges calculated by MNDO-PM6... [Data set].
-
MDPI. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Molbank, 2024(1), m1942. [Link]
-
PubChem. (n.d.). 6-Amino-3-methyl-3,4-dihydroquinazolin-4-one. Retrieved from [Link]
-
MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules, 27(4), 1234. [Link]
-
PubChem. (n.d.). 6-Amino-4-[(3-methylphenyl)amino]quinazoline. Retrieved from [Link]
- ResearchGate. (n.d.). (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.
- CNR-IRIS. (n.d.). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders.
- ResearchGate. (n.d.). Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives.
-
ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]
- Digital Archive. (n.d.). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES.
-
ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]
-
CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]
-
Arkat USA. (2004). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Arkivoc, 2004(5), 116-127. [Link]
-
Wikipedia. (n.d.). Sonication. Retrieved from [Link]
-
PubMed Central. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]
- Bull. Pharm. Res. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?
-
Pharmaceutical Technology. (n.d.). Physicochemical Approaches to Enhancing Oral Absorption. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 6-Amino-3-methylquinazolin-4(3H)-one Derivatization
Welcome to the technical support center for the derivatization of 6-amino-3-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your experimental workflows. The quinazolinone scaffold is a privileged structure in medicinal chemistry, and successful derivatization is key to unlocking its therapeutic potential.[1] This resource offers practical, field-proven insights to help you navigate the common challenges encountered during the synthesis of novel quinazolinone derivatives.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems that may arise during the derivatization of 6-amino-3-methylquinazolin-4(3H)-one, providing explanations for the underlying causes and actionable solutions.
Low Yield of the Desired Product
Question: I am consistently obtaining low yields of my target derivative after reacting 6-amino-3-methylquinazolin-4(3H)-one with my substrate. What are the likely causes and how can I improve the yield?
Answer:
Low yields are a common issue and can stem from several factors. Let's break down the potential causes and solutions:
-
Incomplete Reaction: The primary reason for low yields is often an incomplete reaction. This can be due to:
-
Insufficient Reaction Time or Temperature: Many derivatization reactions, especially those involving the formation of new carbon-carbon or carbon-nitrogen bonds, require adequate time and thermal energy to proceed to completion. For instance, some traditional cyclization methods for quinazoline synthesis require high temperatures (above 120°C) for extended periods.[2]
-
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting material. It's crucial to accurately calculate and weigh your reagents.
-
Poor Solubility: If your starting materials are not fully dissolved in the reaction solvent, the reaction will be heterogeneous and proceed slowly, if at all.
-
-
Side Reactions: The 6-amino group is a nucleophile, but other sites on the quinazolinone ring can also be reactive under certain conditions, leading to the formation of undesired byproducts.
-
N-alkylation vs. S-alkylation: If you are working with a derivative that also contains a thiol group, you might observe a mixture of N- and S-alkylated products.[2]
-
Ring Opening: The quinazolinone ring can be susceptible to opening under harsh basic or acidic conditions, especially during the synthesis from a benzoxazinone precursor.[3][4]
-
-
Product Degradation: The desired product might be unstable under the reaction or workup conditions.
-
Harsh pH: Strong acids or bases used during workup can degrade the product.
-
Oxidation: The amino group can be susceptible to oxidation.
-
Optimization Strategies:
To address these issues, consider the following optimization strategies:
| Parameter | Recommendation | Rationale |
| Reaction Time & Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gradually increase the temperature and/or reaction time until the starting material is consumed. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1][5][6] | Ensures the reaction goes to completion without significant byproduct formation. Microwave irradiation provides efficient and uniform heating.[6] |
| Solvent | Choose a solvent in which all reactants are soluble. Common solvents for quinazolinone synthesis include ethanol, dioxane, and dimethylformamide (DMF).[2][7] | A homogeneous reaction environment maximizes the interaction between reactants. |
| Base/Catalyst | The choice of base is critical. For acylations, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used.[2] For cross-coupling reactions, inorganic bases like potassium carbonate or cesium carbonate are common. The catalyst system (e.g., palladium with a specific ligand for cross-coupling) must be optimized for the specific transformation. | The base activates the nucleophile or neutralizes acidic byproducts. The catalyst facilitates the desired bond formation. |
| Workup Procedure | Use a mild workup procedure. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. Purification is often achieved by recrystallization or column chromatography.[1][4][8] | Minimizes product degradation and isolates the pure derivative. |
Formation of Multiple Products
Question: My reaction is producing multiple spots on TLC, and I'm struggling to isolate the desired product. What could be causing this and how can I improve selectivity?
Answer:
The formation of multiple products indicates a lack of selectivity in your reaction. Here's a breakdown of the likely causes and how to address them:
-
Competing Reaction Sites: The 6-amino-3-methylquinazolin-4(3H)-one has multiple potentially reactive sites. The primary amino group at the 6-position is the most nucleophilic, but under certain conditions, the nitrogen at the 3-position or even the oxygen of the carbonyl group can react.
-
Over-alkylation/acylation: If your electrophile is highly reactive, you might see di-substitution on the amino group.
-
Isomerization: Depending on the reaction conditions, you might observe the formation of different isomers. For example, in the synthesis of 2-aminoquinazolin-4-ones, a Dimroth rearrangement can occur.[9]
Strategies for Improving Selectivity:
To enhance the selectivity of your reaction, consider these approaches:
-
Protecting Groups: If you have multiple reactive sites, consider using a protecting group strategy. For example, you could temporarily protect the 3-position nitrogen to ensure selective reaction at the 6-amino group.
-
Milder Reaction Conditions: Using lower temperatures, less reactive reagents, or a shorter reaction time can often favor the formation of the thermodynamically more stable product.
-
Choice of Base: A bulky, non-nucleophilic base can sterically hinder reactions at less accessible sites.
-
Catalyst/Ligand Selection (for cross-coupling): In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig amination, the choice of ligand is crucial for controlling selectivity and preventing side reactions like dehalogenation.[10][11]
Difficulty in Product Purification
Question: I'm having trouble purifying my final product. It's either a persistent oil or co-elutes with starting materials/byproducts during column chromatography. What are my options?
Answer:
Purification can be a significant bottleneck. Here are some troubleshooting steps:
-
Recrystallization: If your product is a solid, recrystallization is often the most effective purification method. Experiment with different solvent systems to find one where your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography Optimization:
-
Solvent System: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation on TLC before attempting a column.
-
Silica Gel vs. Alumina: For very polar compounds, alumina may provide better separation than silica gel.
-
Gradient Elution: A gradual increase in the polarity of the eluent can improve the separation of closely eluting compounds.
-
-
Preparative HPLC: If other methods fail, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity material, although it is a more resource-intensive technique.[12]
-
Salt Formation: If your product contains a basic nitrogen, you can try to form a salt (e.g., hydrochloride or trifluoroacetate) which may be more crystalline and easier to purify.
-
Trituration: If your product is an amorphous solid or a thick oil, triturating it with a solvent in which it is poorly soluble can sometimes induce crystallization or wash away impurities.
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the derivatization of 6-amino-3-methylquinazolin-4(3H)-one.
Q1: What are the most common derivatization reactions performed on the 6-amino group?
A1: The 6-amino group is a versatile handle for a variety of transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a straightforward way to introduce a wide range of functional groups.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction to form C-N bonds with aryl halides or triflates.[13][14]
-
Suzuki-Miyaura Coupling: If the amino group is first converted to a halide or triflate, this palladium-catalyzed reaction can be used to form C-C bonds with boronic acids.[15][16]
Q2: How can I confirm the structure of my derivatized product?
A2: A combination of spectroscopic techniques is essential for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[9]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the appearance of a new amide C=O stretch or the disappearance of the N-H stretches of the primary amine.[1]
-
X-ray Crystallography: Provides unambiguous proof of structure if a suitable single crystal can be obtained.
Q3: Are there any green chemistry approaches for quinazolinone derivatization?
A3: Yes, several green chemistry approaches are being explored:
-
Microwave-Assisted Synthesis: As mentioned earlier, this can significantly reduce reaction times, energy consumption, and sometimes the need for a solvent.[5][6][7]
-
Ultrasound-Promoted Synthesis: Can be used to accelerate reactions, particularly in heterogeneous systems.[2]
-
Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with more environmentally benign alternatives like ethanol or even water when possible.[8]
-
Catalyst-Free Reactions: Some cyclocondensation reactions to form the quinazolinone core can be performed under catalyst-free conditions in water.[8]
Q4: What are some common applications of 6-amino-3-methylquinazolin-4(3H)-one derivatives?
A4: Derivatives of this scaffold are being investigated for a wide range of therapeutic applications, including:
Section 3: Experimental Protocols and Visualizations
General Protocol for Acylation of 6-Amino-3-methylquinazolin-4(3H)-one
This protocol provides a general starting point for the acylation of the 6-amino group. Optimization may be required for specific substrates.
-
Dissolve 6-amino-3-methylquinazolin-4(3H)-one (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base (e.g., triethylamine [1.2 eq] or diisopropylethylamine [1.2 eq]).[2]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography or recrystallization.
Diagram: General Derivatization Workflow
Caption: A generalized workflow for the derivatization of 6-amino-3-methylquinazolin-4(3H)-one.
Diagram: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yields.
References
-
Qin, Z., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]
-
Kim, J., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. [Link]
-
ResearchGate. (PDF) Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]
-
Colarusso, E., et al. (2022). 6‐methylquinazolin‐4(3H)‐one‐based compounds were here identified and synthesized as novel binders of bromodomain‐containing protein 9 (BRD9) epigenetic reader. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [Link]
-
IntechOpen. (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. [Link]
-
Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]
-
Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). [Link]
-
Der Pharma Chemica. Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. [Link]
-
Asadi, M., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central. [Link]
-
Lee, S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. [Link]
-
Boulet, M., et al. (2020). Carbon-11 Isotopic Radiolabeling of CP31398 and Development of a Fluorine-18 Derivative to Target Protein p53 with PET Imaging. ACS Omega. [Link]
-
Fesatidou, M., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. MDPI. [Link]
-
Piros, L., et al. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. [Link]
-
PubMed. Optimization of Novel Quinazolines as Potent Aurora Kinase Inhibitors for Triple-Negative Breast Cancer Treatment. [Link]
-
ResearchGate. (PDF) Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2014). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PubMed Central. [Link]
-
JoVE. Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. [Link]
-
Mphahlele, M. J. (2016). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]
-
ResearchGate. The proposed mechanism for the synthesis of 4-aminoquinazolines in the.... [Link]
-
The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Semantic Scholar. Review Article Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. [Link]
-
ACS Publications. Structure-guided discovery of aminoquinazolines as CNS-penetrant and selective LRRK2 inhibitors. [Link]
-
National Institutes of Health. 2-Aminoquinazolines as LRRK2 Inhibitors for Treating Parkinson's Disease. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]
Sources
- 1. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Quinazolinone synthesis [organic-chemistry.org]
- 9. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.rug.nl [research.rug.nl]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Optimization of Novel Quinazolines as Potent Aurora Kinase Inhibitors for Triple-Negative Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2-Aminoquinazolines as LRRK2 Inhibitors for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 6-amino-3-methylquinazolin-4(3H)-one Production
Welcome to the technical support center for the synthesis and scale-up of 6-amino-3-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. Here, we provide field-proven insights and practical troubleshooting advice to ensure a successful and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-amino-3-methylquinazolin-4(3H)-one, and what are the key intermediates?
A common and scalable synthetic route starts from 2-amino-5-nitrobenzoic acid. The key steps involve the formation of an amide, cyclization to the quinazolinone ring, methylation, and finally, reduction of the nitro group to the desired amine.
Q2: I am observing a low yield in the cyclization step to form the quinazolinone ring. What are the likely causes?
Low yields in the cyclization step are often due to incomplete reaction or side product formation. Key factors to investigate include reaction temperature, reaction time, and the purity of your starting materials. Water content in your reagents or solvent can also be detrimental.
Q3: My final product has a persistent color, even after recrystallization. What could be the issue?
A persistent color in your final 6-amino-3-methylquinazolin-4(3H)-one product often indicates the presence of oxidized impurities. The amino group is susceptible to oxidation, especially at elevated temperatures or in the presence of air. Ensure your purification and drying steps are performed under an inert atmosphere if possible.
Q4: During the nitration step of a related synthesis, I'm getting multiple nitrated products. How can I improve the regioselectivity?
Controlling the regioselectivity of nitration is crucial. The key parameters to control are the reaction temperature and the rate of addition of the nitrating agent. Running the reaction at a lower temperature and adding the nitrating agent slowly and sub-surface can significantly improve the desired isomer formation.
Q5: What are the primary safety concerns when scaling up the synthesis of 6-amino-3-methylquinazolin-4(3H)-one?
The primary safety concerns during scale-up include:
-
Exothermic Reactions: Both the cyclization and nitration steps (if applicable in your route) can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.
-
Handling of Hazardous Reagents: The use of strong acids, flammable solvents, and potentially toxic intermediates requires appropriate personal protective equipment (PPE) and engineering controls.
-
Product Isolation and Drying: Fine powders of the final product can be a dust explosion hazard. Ensure proper grounding of equipment and use of appropriate ventilation.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis and scale-up of 6-amino-3-methylquinazolin-4(3H)-one.
Guide 1: Low Yield and Impurity Formation in the Synthesis of 6-nitro-3-methylquinazolin-4(3H)-one
A common route to 6-amino-3-methylquinazolin-4(3H)-one involves the synthesis of the 6-nitro intermediate first.
Problem: Low yield and formation of undesired isomers during the synthesis of 6-nitro-3-methylquinazolin-4(3H)-one.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanations |
| Incomplete Reaction | Monitor reaction completion: Use in-process controls like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before work-up. Extend reaction time: If the reaction is sluggish, consider extending the reaction time, but be mindful of potential side reactions with prolonged heating. |
| Sub-optimal Temperature | Optimize temperature: The reaction temperature is critical. Too low, and the reaction may be incomplete; too high, and you risk side reactions and degradation. A controlled temperature ramp-up may be beneficial. |
| Poor Reagent Quality | Use high-purity reagents: Ensure your starting materials and reagents are of high purity and are dry. Water can interfere with many of the reaction steps. |
| Side Reactions | Control exotherms: The nitration step, if used, is highly exothermic. Implement robust temperature control and slow, controlled addition of the nitrating agent to minimize the formation of undesired isomers. |
| Product Loss During Work-up | Optimize work-up procedure: Minimize transfer steps and ensure efficient extraction. Be aware of the product's solubility in different solvents to avoid losses during washing and filtration. |
Experimental Protocols
Protocol 1: Synthesis of 6-amino-3-methylquinazolin-4(3H)-one
This protocol is a representative multi-step synthesis.
Step 1: Synthesis of 2-acetamido-5-nitrobenzoic acid
-
To a stirred solution of 2-amino-5-nitrobenzoic acid in acetic anhydride, slowly add catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to yield 2-acetamido-5-nitrobenzoic acid.
Step 2: Synthesis of 6-nitro-2-methyl-4H-3,1-benzoxazin-4-one
-
Reflux the 2-acetamido-5-nitrobenzoic acid in an excess of acetic anhydride.
-
Monitor the reaction for the formation of the cyclized product.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with a cold, non-polar solvent like hexane and dry.
Step 3: Synthesis of 6-nitro-3-methylquinazolin-4(3H)-one
-
Suspend the 6-nitro-2-methyl-4H-3,1-benzoxazin-4-one in a suitable solvent like ethanol.
-
Add an aqueous solution of methylamine and heat the mixture to reflux.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture, filter the product, wash with cold ethanol, and dry.
Step 4: Synthesis of 6-amino-3-methylquinazolin-4(3H)-one
-
Suspend the 6-nitro-3-methylquinazolin-4(3H)-one in a solvent mixture, such as isopropyl alcohol and water.[1]
-
Add a reducing agent, for example, iron powder and ammonium chloride.[1]
-
Heat the reaction to reflux and monitor for the disappearance of the nitro starting material.
-
Upon completion, filter the hot reaction mixture to remove the iron salts.
-
Cool the filtrate to crystallize the product.
-
Collect the 6-amino-3-methylquinazolin-4(3H)-one by filtration, wash with cold water, and dry under vacuum.
Visualizations
Synthetic Pathway
Caption: Multi-step synthesis of 6-amino-3-methylquinazolin-4(3H)-one.
Troubleshooting Workflow: Low Product Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Colarusso, E., et al. (2022). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders: A Rational Combination of in silico Studies and Chemical Synthesis. ResearchGate. Available from: [Link]
-
Li, X., et al. (2017). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. PubMed Central. Available from: [Link]
-
Jukić, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Taylor & Francis Online. Available from: [Link]
-
Al-Obaydi, J., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central. Available from: [Link]
-
Rojas, L., et al. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. Available from: [Link]
-
Kim, D., et al. (2021). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Available from: [Link]
-
Jin, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Available from: [Link]
-
El-Gazzar, A., et al. (2022). Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. MDPI. Available from: [Link]
-
Kim, Y., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. PubMed Central. Available from: [Link]
-
Onwudiwe, D., et al. (2021). Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). ResearchGate. Available from: [Link]
-
Kumar, A., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinazolines. Available from: [Link]
-
Sadek, M. (2014). What is the procedure for 4 synthesis of 6-nitroquinazolin-4(3H)-one from 5-nitroanthranilonitrile and formic a? ResearchGate. Available from: [Link]
-
Tzani, A., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. MDPI. Available from: [Link]
-
Mamedov, V., et al. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Research Square. Available from: [Link]
- Goff, D., et al. (1998). Synthesis of quinazolinone libraries and derivatives thereof. Google Patents.
-
Jin, L., et al. (2013). Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. Available from: [Link]
Sources
avoiding degradation of 6-amino-3-methylquinazolin-4(3H)-one during storage
Welcome to the dedicated technical support center for 6-amino-3-methylquinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to prevent, identify, and address the degradation of 6-amino-3-methylquinazolin-4(3H)-one during storage and handling.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 6-amino-3-methylquinazolin-4(3H)-one?
A1: The primary factors are exposure to light, oxygen, and moisture. The 6-amino group on the quinazolinone ring makes the molecule susceptible to oxidative and photo-oxidative degradation, while the overall heterocyclic structure can be sensitive to hydrolysis under certain conditions.
Q2: I've noticed a change in the color of my solid 6-amino-3-methylquinazolin-4(3H)-one sample, from off-white to a yellowish or brownish hue. What does this indicate?
A2: A color change is a common visual indicator of degradation. This is often due to the formation of oxidized and/or photodegraded products, which can be more chromophoric than the parent compound. If you observe a color change, it is crucial to re-analyze the purity of the material before use.
Q3: What are the ideal storage temperatures for this compound?
A3: For long-term storage, it is recommended to store 6-amino-3-methylquinazolin-4(3H)-one at -20°C or -80°C.[1] For short-term storage (a few days to a week), refrigeration at 2-8°C is acceptable, provided the container is well-sealed and protected from light.
Q4: Is it necessary to handle this compound under an inert atmosphere?
A4: While not always strictly necessary for brief handling in a well-ventilated area, for long-term storage and to minimize the risk of oxidative degradation, it is best practice to store 6-amino-3-methylquinazolin-4(3H)-one under an inert atmosphere such as argon or nitrogen.[2][3][4][5]
Q5: What type of container should I use for storing this compound?
A5: Use amber glass vials with tight-fitting caps to protect the compound from light.[1][6] For highly sensitive applications or long-term storage, consider vials with PTFE-lined caps to ensure an inert and moisture-proof seal. If transferring to a secondary container, ensure it is also light-protecting.[7][8]
II. Troubleshooting Guide: Identifying and Mitigating Degradation
This section provides a more detailed approach to troubleshooting common issues related to the stability of 6-amino-3-methylquinazolin-4(3H)-one.
Issue 1: Unexpected or Inconsistent Experimental Results
Symptoms:
-
Loss of expected biological activity.
-
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Poor reproducibility of experimental data.
Potential Cause: Degradation of the 6-amino-3-methylquinazolin-4(3H)-one stock. The presence of impurities can interfere with assays or indicate a lower concentration of the active compound than expected.
Troubleshooting Steps:
-
Assess Purity: The first step is to verify the purity of your compound. A stability-indicating HPLC-UV method is the recommended approach. (See Section III for a protocol).
-
Visual Inspection: Examine the solid material for any changes in color or appearance.
-
Review Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (see table below).
-
Consider Handling Procedures: Evaluate if the compound has been repeatedly exposed to ambient air and light during weighing and preparation of solutions.
Issue 2: Visible Changes in the Solid Compound
Symptoms:
-
The off-white powder has developed a yellow or brown tint.
-
The powder appears clumpy or sticky.
Potential Causes:
-
Color Change: This is a strong indicator of oxidative or photodegradation. The aromatic amine functionality is particularly prone to forming colored impurities upon oxidation.
-
Clumping/Stickiness: This suggests moisture absorption. The compound may be hygroscopic, and exposure to humidity can lead to the uptake of water, which can also accelerate hydrolytic degradation.
Mitigation and Prevention:
-
Light Protection: Always store the solid compound and solutions in amber vials or containers wrapped in aluminum foil.[5]
-
Inert Atmosphere: For long-term storage, after receiving the compound, consider flushing the vial with a gentle stream of nitrogen or argon before sealing.
-
Moisture Control: Store in a desiccator, especially if in a humid environment. When weighing, do so in a controlled, low-humidity environment if possible, and minimize the time the container is open.
Potential Degradation Pathways
Understanding the likely chemical transformations can aid in identifying degradation products and implementing preventative measures.
Caption: Potential degradation pathways for 6-amino-3-methylquinazolin-4(3H)-one.
III. Experimental Protocols
Protocol 1: Recommended Storage Conditions
For optimal stability, adhere to the following storage conditions.
| Storage Duration | Temperature | Atmosphere | Light Protection | Container |
| Long-Term (>1 month) | -20°C or -80°C | Inert Gas (Argon/Nitrogen) | Amber Vial | Glass with PTFE-lined cap |
| Short-Term (<1 month) | 2-8°C | Sealed Vial | Amber Vial | Glass with tight-fitting cap |
| Solutions in Solvent | -20°C or -80°C | Sealed Vial | Amber Vial | Glass with PTFE-lined cap |
Protocol 2: Workflow for Assessing Purity by HPLC-UV
This protocol provides a starting point for developing a stability-indicating HPLC-UV method. Method optimization and validation are essential for accurate quantification.
Caption: Workflow for purity assessment using HPLC-UV.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The organic solvent composition can be adjusted to achieve optimal separation.
-
Standard Solution: Accurately weigh and dissolve a reference standard of 6-amino-3-methylquinazolin-4(3H)-one in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare a solution of the stored compound at the same concentration as the standard.
-
HPLC Analysis:
-
Equilibrate a C18 reverse-phase column with the initial mobile phase conditions.
-
Inject the standard and sample solutions.
-
Run a gradient elution to separate the parent compound from any potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., ~254 nm).
-
-
Data Interpretation:
-
Compare the chromatogram of the stored sample to that of the reference standard.
-
Look for additional peaks, which may indicate impurities or degradation products.
-
Calculate the purity of the sample based on the peak area percentage of the main peak. A significant decrease in the main peak area and the appearance of new peaks are indicative of degradation.
-
Protocol 3: Forced Degradation Studies
To proactively understand the stability of 6-amino-3-methylquinazolin-4(3H)-one, forced degradation studies can be performed. This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.
Workflow for Forced Degradation:
Caption: Workflow for conducting forced degradation studies.
Key Considerations for Forced Degradation:
-
Acid/Base Hydrolysis: The quinazolinone ring may be susceptible to hydrolysis under strong acidic or basic conditions.
-
Oxidative Degradation: The aromatic amine is a likely site of oxidation.
-
Photolytic Degradation: Exposing solutions to controlled UV and visible light can reveal photosensitivity.
-
Thermal Stress: Heating solutions can identify thermally labile components.
By analyzing the stressed samples with a validated stability-indicating method, you can identify the major degradation products and develop a more comprehensive understanding of the compound's stability profile.
IV. References
-
Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved January 31, 2026, from [Link]
-
Air Products. (n.d.). Packaging / Inerting / Blanketing for Pharmaceuticals. Retrieved January 31, 2026, from [Link]
-
Cambridge Sensotec. (n.d.). The Process of Inert Gas Blanketing. Retrieved January 31, 2026, from [Link]
-
Equilibar. (n.d.). Tank Blanketing in API Pharma Processing. Retrieved January 31, 2026, from [Link]
-
LDPE bags. (2023, October 31). Top Pharma Packaging Solutions to Protect Medicines from Moisture, Oxygen & UV Light. Retrieved January 31, 2026, from [Link]
-
ASC Direct. (2024, April 11). A Guide to Pharmaceutical Packaging. Retrieved January 31, 2026, from [Link]
-
SED Pharma. (n.d.). A Comprehensive Guide to Pharmaceutical Packaging Types & Solutions. Retrieved January 31, 2026, from [Link]
-
S-Packaging. (2023, November 26). How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide. Retrieved January 31, 2026, from [Link]
Sources
refining purification techniques for 6-amino-3-methylquinazolin-4(3H)-one analogs
Technical Support Center: Purification of 6-Amino-3-Methylquinazolin-4(3H)-one
Case ID: PUR-QNZ-06 Status: Open Access Analyst: Senior Application Scientist, Separation Sciences Division[1]
Introduction: The Purification Paradox
Welcome to the Technical Support Center. You are likely here because 6-amino-3-methylquinazolin-4(3H)-one (CAS: 16064-23-6) is presenting a common but frustrating paradox: it is polar enough to streak on silica gel but crystalline enough to trap impurities within its lattice during precipitation.[1]
This guide moves beyond generic "wash and dry" instructions. We treat purification as a thermodynamic challenge, leveraging the specific pKa of the C6-amino group and the lipophilicity of the N3-methyl moiety. Below are the three validated workflows for refining this scaffold.
Module 1: The Chemical Scavenger (Acid-Base Extraction)
Best For: Bulk removal of non-basic impurities (starting materials, benzoxazinone intermediates).[1]
The Science:
The 6-amino group provides a distinct "handle" for purification.[1] By lowering the pH, we protonate the primary amine (
Protocol:
-
Dissolution: Suspend your crude solid in 1M HCl (10 mL per gram of solid). Sonication may be required.[1][2]
-
Checkpoint: The solution should be clear. If solids remain, filter them out—these are likely non-basic impurities.[1]
-
-
Organic Wash: Extract the acidic aqueous layer with Ethyl Acetate (
vol).[1] Discard the organic layer (contains non-basic impurities).[1] -
Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 2M NaOH or
dropwise until pH 10. -
Collection: The product will precipitate as a white/off-white solid.[1] Filter and wash with ice-cold water.[1]
Visualization: Acid-Base Logic Flow
Figure 1: Selective protonation strategy to isolate basic quinazolinones from neutral/acidic byproducts.
Module 2: Recrystallization (The Thermodynamic Trap)
Best For: Final polishing (>95% purity) and removal of trace colored oxidation products.[1]
The Science: Quinazolinones possess a rigid bicyclic core that stacks efficiently (π-π interactions).[1] The N3-methyl group disrupts this slightly compared to the N3-H analog, increasing solubility in alcohols. Ethanol is the solvent of choice because it solubilizes the impurities (often oily oxidation byproducts) at room temperature while the target molecule requires heat.
Solubility Data Matrix:
| Solvent System | Temp (°C) | Solubility Status | Application |
| Ethanol (100%) | 25 | Low | Anti-solvent |
| Ethanol (100%) | 78 (Reflux) | High | Primary Solvent |
| DMF | 25 | High | Avoid (Loss of yield) |
| Water | 100 | Moderate | Co-solvent only |
Protocol:
-
Place crude solid in a round-bottom flask.
-
Add Ethanol (10 mL/g). Heat to reflux.[1]
-
If not fully dissolved, add Ethanol in 2 mL increments.[1]
-
Pro-Tip: If the solution is dark brown, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.
-
-
Remove from heat and allow to cool slowly to room temperature. Rapid cooling traps impurities.[1]
Module 3: Chromatography (Overcoming the "Streak")
Best For: Isolating specific structural analogs or when yield is critical (no mother liquor loss).[1]
The Science: The C6-amino group is the enemy of standard silica chromatography. It interacts with acidic silanols on the silica surface, causing severe peak tailing and yield loss. You must "mask" these interactions.
Recommended Systems:
A. Flash Chromatography (Normal Phase)
-
Stationary Phase: Amine-functionalized Silica (NH2-Silica) is ideal.[1] If using standard Silica, you must use a modifier.[1]
-
Mobile Phase: DCM : Methanol : Triethylamine (TEA).[1]
-
Gradient: 0% to 10% MeOH (with constant 1% TEA).
-
Why TEA? It competes for the silanol sites, allowing your product to elute symmetrically.
B. Preparative HPLC (Reverse Phase)
-
Column: C18 (End-capped).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]
-
Why Acidic? At pH 2.7, the amine is fully protonated (
).[1] While this reduces retention, it ensures a single ionic species, resulting in sharp peaks rather than broad smears.
Visualization: HPLC Method Decision Tree
Figure 2: Mobile phase selection based on ionization state of the 6-amino group.[1]
Troubleshooting Matrix (FAQ)
Q1: My product turned from off-white to brown after drying. What happened?
-
Diagnosis: Oxidation.[1][5][6] The electron-rich aniline moiety (C6-amino) is susceptible to air oxidation, especially if trace metals or acid remain.[1]
-
Fix: Recrystallize immediately using the Ethanol/Charcoal method described in Module 2. Store the purified solid under Argon or Nitrogen in the dark.[1]
Q2: I have low recovery after Acid-Base extraction.
-
Diagnosis: Incomplete precipitation.[1] The 3-methyl group increases water solubility compared to the parent quinazolinone.[1]
-
Fix: After basifying to pH 10, saturate the aqueous solution with NaCl (salting out) and extract with n-Butanol or DCM/Isopropanol (3:1) instead of simple filtration.[1]
Q3: The product is co-eluting with the starting material (Anthranilic acid derivative) on TLC.
-
Diagnosis: Similar polarity in neutral solvents.[1]
-
Fix: Switch TLC visualization. Anthranilic acids are acidic; Quinazolinones are basic.[1] Use a stain like Ninhydrin (stains the free amine of the product red/purple) or Bromocresol Green (stains the acid yellow). This confirms if separation is actually occurring.
References
-
Synthesis and Crystallization: Soliman, H. A., et al. (2020).[1] Synthesis and antimicrobial assessments of some quinazolines and their annulated systems. Journal of Chemical Research. Link (Verified via NIH/ResearchGate snippets).[1]
-
Solubility & Properties: PubChem Compound Summary for CID 540220, 6-amino-3-methyl-3,4-dihydroquinazolin-4-one. National Library of Medicine.[1] Link[1]
-
Chromatographic Behavior: Agilent Technologies. (2010).[1][5][7] Analysis of Amino Acids by HPLC: Technical Overview. Link
-
General Purification of Quinazolinones: Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen, DOI: 10.5772/intechopen.89180.[5] Link[1]
Sources
- 1. 6-Amino-4-[(3-methylphenyl)amino]quinazoline | C15H14N4 | CID 10220590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
dealing with inconsistent results in 6-amino-3-methylquinazolin-4(3H)-one experiments
Welcome to the technical support center for 6-amino-3-methylquinazolin-4(3H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this versatile quinazolinone scaffold. Our goal is to provide practical, experience-driven guidance to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and handling of 6-amino-3-methylquinazolin-4(3H)-one.
Q1: What is the most common synthetic route for this compound, and what are the critical steps?
A1: The most prevalent and reliable method for synthesizing 6-amino-3-methylquinazolin-4(3H)-one is the reduction of its nitro precursor, 6-nitro-3-methylquinazolin-4(3H)-one. This precursor is typically synthesized by the nitration of 3-methylquinazolin-4(3H)-one.[1] The reduction is a critical step where inconsistencies often arise. The use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) is a standard and effective method.[1][2]
The key to a successful and clean reaction is ensuring the complete reduction of the nitro group. Incomplete reactions are a primary source of impurities that can significantly impact the results of subsequent biological assays.
Q2: How do I confirm the identity and purity of my synthesized compound?
A2: A combination of analytical techniques is essential for unambiguous confirmation.
-
¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation and purity assessment. The spectrum should show distinct signals corresponding to the aromatic protons, the N-methyl group, and the amino group. The aromatic protons are particularly sensitive to the substituent at the 6-position; the electron-donating amino group causes an upfield shift compared to the electron-withdrawing nitro group.[1]
-
Mass Spectrometry (MS): LC-MS or direct infusion ESI-MS should be used to confirm the molecular weight (Expected [M+H]⁺ ≈ 176.09 g/mol ).
-
Melting Point (m.p.): A sharp melting point indicates high purity. Literature values for related amino-quinazolinones vary, but a broad melting range suggests the presence of impurities.[3]
-
Thin Layer Chromatography (TLC) / HPLC: These chromatographic methods are excellent for assessing purity and detecting residual starting material or side products.
Q3: What are the best practices for storing this compound?
A3: 6-amino-3-methylquinazolin-4(3H)-one, like many aromatic amines, can be sensitive to light, air, and moisture.
-
Solid Form: Store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at 2-8°C.
-
In Solution: Prepare stock solutions in anhydrous DMSO. For short-term storage (1-2 weeks), these can be kept at -20°C. For long-term storage, aliquoting the stock solution into single-use vials and storing at -80°C is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
Troubleshooting Guide: Synthesis and Purity Issues
Inconsistent experimental outcomes often trace back to the quality of the starting material. This guide provides a systematic approach to diagnosing and resolving synthesis-related problems.
Problem 1: Low yield after reduction of the 6-nitro precursor.
-
Potential Cause 1: Inefficient Reducing Agent. The activity of reducing agents like SnCl₂ can degrade over time, especially if not stored under anhydrous conditions.
-
Solution: Use a fresh bottle of SnCl₂·2H₂O. Ensure all solvents and reagents are as dry as possible. Alternative reduction methods like catalytic hydrogenation (H₂/Pd-C) can be employed, but care must be taken as this method can also reduce other functional groups.[4]
-
-
Potential Cause 2: Suboptimal Reaction Conditions. Insufficient acid or improper temperature control can lead to an incomplete reaction.
-
Solution: Ensure a sufficient molar excess of both the reducing agent and acid. The reaction is often exothermic; maintain temperature control with an ice bath during the initial addition of reagents.[2] Monitor the reaction progress meticulously using TLC until the starting material is fully consumed.
-
Problem 2: My ¹H NMR spectrum looks impure, with extra peaks in the aromatic region.
-
Potential Cause: Incomplete Reduction. The most common impurity is the starting material, 6-nitro-3-methylquinazolin-4(3H)-one. Its aromatic protons will appear downfield compared to the desired amino product. Intermediates of nitro reduction, such as nitroso or hydroxylamine species, can also be present, though they are often unstable.
-
Solution: Compare your spectrum to the reference data in Table 1. If the starting material is present, the reaction did not go to completion. The product must be repurified. For future syntheses, increase the reaction time or the equivalents of the reducing agent.
-
-
Workflow for Diagnosing Purity Issues:
Purity Troubleshooting Workflow -
Table 1: Reference ¹H NMR Data for 6-Substituted-3-methylquinazolin-4(3H)-ones (Chemical shifts (δ) are approximate and reported in ppm relative to TMS. Spectra simulated based on data for related compounds in DMSO-d₆)
| Proton | 6-Amino (Product)[1] | 6-Nitro (Starting Material)[3] | Expected Shift Change |
| H-5 | ~7.3-7.4 (d) | ~8.8 (d) | Upfield |
| H-7 | ~7.2-7.3 (dd) | ~8.5 (dd) | Upfield |
| H-8 | ~7.5-7.6 (d) | ~7.8 (d) | Upfield |
| N-CH₃ | ~3.5 (s) | ~3.6 (s) | Minor Change |
| NH₂ | ~5.8 (s, broad) | N/A | New Signal |
Troubleshooting Guide: Biological Assay Inconsistencies
Reproducibility in biological assays is paramount. The physicochemical properties of quinazolinone derivatives can often be the source of variability.
Problem 3: I am seeing highly variable IC₅₀ values between experiments.
-
Potential Cause 1: Compound Precipitation. Quinazolinone derivatives often exhibit poor aqueous solubility.[5][6] If the compound precipitates in the assay medium, its effective concentration will be lower and inconsistent. This is a major cause of non-reproducible results.[7][8]
-
Solution:
-
Solubility Check: Before starting, determine the solubility limit in your final assay buffer. Prepare a concentrated solution and serially dilute it, visually inspecting for precipitation under a microscope.
-
DMSO Concentration: Keep the final concentration of DMSO in the assay low and consistent across all wells, including controls (typically ≤0.5%).[9]
-
Use of Surfactants: In biochemical assays, adding a non-ionic surfactant like Tween-20 (e.g., 0.01%) can help maintain compound solubility.
-
-
-
Potential Cause 2: Compound Aggregation. At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or interfere with assay readouts, leading to false positives and steep, non-classical dose-response curves.
-
Solution: Perform counter-screens and assay quality checks. Including a known inactive but structurally similar compound can help identify assay artifacts.[10] Re-running the assay in the presence of a small amount of non-ionic detergent can disrupt aggregates and reveal if the observed activity is specific.
-
-
Potential Cause 3: Instability in Media. The compound may degrade in the aqueous, neutral pH environment of cell culture media over the course of a long incubation.
-
Solution: Minimize the time the compound spends in aqueous solution before the assay. For long-term cell-based assays (24-72h), consider the stability of your compound. A preliminary experiment assessing compound integrity by LC-MS after incubation in media for the full assay duration is advisable.
-
-
Workflow for Troubleshooting Inconsistent IC₅₀ Values:
IC₅₀ Variability Troubleshooting Workflow
Validated Experimental Protocols
Protocol 1: Synthesis of 6-Amino-3-methylquinazolin-4(3H)-one
This protocol describes the reduction of 6-nitro-3-methylquinazolin-4(3H)-one using SnCl₂·2H₂O.
-
Materials:
-
6-nitro-3-methylquinazolin-4(3H)-one
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, suspend 6-nitro-3-methylquinazolin-4(3H)-one (1.0 eq) in ethanol.
-
Add SnCl₂·2H₂O (4.0-5.0 eq) to the suspension.
-
Cool the flask in an ice bath and slowly add concentrated HCl.
-
Remove the ice bath and heat the reaction mixture to reflux (approx. 80°C).
-
Monitor the reaction by TLC (e.g., 50% EtOAc/Hexane). The product spot should be more polar (lower Rf) than the starting material. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Carefully basify the residue by slowly adding saturated NaHCO₃ solution until the pH is ~8-9. Caution: This is an exothermic neutralization reaction.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel.[11]
-
Protocol 2: Cell Viability Assay (e.g., MTT/MTS)
This protocol provides a general framework for assessing the cytotoxic effect of the compound on an adherent cancer cell line.
-
Materials:
-
Adherent cells (e.g., MCF-7)
-
Complete cell culture medium
-
96-well tissue culture-treated plates
-
6-amino-3-methylquinazolin-4(3H)-one (prepared as a 10 mM stock in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the 10 mM stock solution in complete medium. Ensure the final DMSO concentration for all treatments (including the vehicle control) is identical and non-toxic (e.g., 0.1%).
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include wells for "cells + vehicle" (0.1% DMSO) and "media only" (blank).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) in a humidified incubator at 37°C, 5% CO₂.
-
Viability Assessment:
-
Add the MTT/MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
If using MTT, add the solubilization solution and incubate further to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Subtract the average absorbance of the "media only" blank from all other values. Normalize the data to the "cells + vehicle" control (set to 100% viability). Plot the normalized viability versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
-
References
-
Kumar, R. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Organic-Chemistry.org. [Link]
-
Celtarys Research (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.com. [Link]
-
Möller, C., & Bird, G. H. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]
-
Zozulya, S., et al. (2021). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. Acta Crystallographica Section E. [Link]
-
Kavvadias, D., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Molecules. [Link]
-
Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]
-
BOC Sciences (2024). From Discovery to Application - What are Small Molecule Inhibitors? YouTube. [Link]
-
ChemistryStudent. Producing Aromatic Amines (A-Level). chemistrystudent.com. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Organic-Chemistry.org. [Link]
-
Abdel-Aziz, M., et al. (2021). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. RSC Advances. [Link]
-
Colarusso, E., et al. (2022). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. European Journal of Organic Chemistry. [Link]
-
Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- CN100455559C - Method for preparing aromatic amines by reduction of aromatic nitro compounds.
-
Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. ResearchGate. [Link]
-
Khan, I., et al. (2024). Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. Scientific Reports. [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
-
Patel, R. V., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Kymos (2024). Quality control of small molecules. Kymos. [Link]
-
Lee, S., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. [Link]
-
Sravanthi, V., & Shrivastava, S. K. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]
-
Majumder, A., et al. (2021). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell. [Link]
-
Nguyen, H. V., et al. (2020). 6-Nitro-7-tosylquinazolin-4(3H)-one. Molbank. [Link]
-
Reddit (2023). my nitro refuses to be reduced. r/Chempros. [Link]
-
Dangi, P., et al. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Centre for Info Bio Technology. [Link]
-
Waters | Wyatt Technology (2024). Advancing protein quality control for efficient high-throughput screening. News-Medical.net. [Link]
-
León, L. G., et al. (2016). Quinazolinones, Quinazolinthiones, and Quinazolinimines as Nitric Oxide Synthase Inhibitors: Synthetic Study and Biological Evaluation. Archiv der Pharmazie. [Link]
-
Li, X., et al. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters. [Link]
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
-
Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]
-
Kumar, D., et al. (2021). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances. [Link]
-
Askar, A. A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]
Sources
- 1. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]
- 2. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies [mdpi.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. cibtech.org [cibtech.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative - Google Patents [patents.google.com]
- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Comparative Guide: Structural Confirmation of 6-Amino-3-methylquinazolin-4(3H)-one
This guide outlines the definitive structural confirmation of 6-amino-3-methylquinazolin-4(3H)-one , focusing on distinguishing it from common synthetic impurities (regioisomers) and precursors.
Executive Summary
6-amino-3-methylquinazolin-4(3H)-one is a critical scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors and DNA-intercalating agents. Synthesizing this compound presents two primary analytical challenges:
-
Regioselectivity (The
-3 vs. -4 Problem): Alkylation of the quinazolinone core often yields a mixture of the desired -3 methyl product and the thermodynamic -4 methoxy isomer (imidate). -
Reduction Efficiency: Confirming the complete reduction of the nitro precursor (6-nitro) to the amine (6-amino) without over-reduction or side reactions.
This guide provides a self-validating analytical workflow to confirm the correct isomer and oxidation state.
Analytical Decision Matrix (Workflow)
The following decision tree illustrates the logic flow for confirming the structure, rejecting isomers, and validating purity.
Figure 1: Analytical workflow for distinguishing the target compound from precursors and regioisomers.
Comparative Analysis: Target vs. Alternatives
A. 1H NMR Spectroscopy: The Gold Standard
Nuclear Magnetic Resonance (NMR) is the only standalone method capable of distinguishing the
Solvent: DMSO-
| Feature | Target: | Alternative: | Precursor: 6-Nitro |
| Methyl Shift ( | 3.45 – 3.60 ppm (s, 3H) | 4.00 – 4.15 ppm (s, 3H) | 3.50 – 3.65 ppm |
| H-2 Proton | Singlet, | Singlet, | Singlet, |
| Amine ( | Broad Singlet, 5.0 – 6.0 ppm | Broad Singlet, 5.0 – 6.0 ppm | Absent |
| Aromatic H-5 | Upfield shift (shielded by | Upfield shift | Downfield (deshielded by |
Mechanistic Insight:
-
The Methyl Discriminator: The
-3 methyl group is attached to an amide-like nitrogen, resulting in a shift around 3.5 ppm. In the -isomer, the methyl is attached to oxygen (imidate), which is more electronegative, pushing the shift downfield to 4.0 ppm [1]. -
The H-2 Proton: The proton at position 2 (
) is characteristic of the quinazolinone core. Its presence confirms that position 2 is unsubstituted (i.e., not a 2-methyl derivative).
B. IR Spectroscopy: Monitoring Reduction
IR is less useful for isomer differentiation but critical for confirming the chemical transformation from Nitro (
-
Target (6-Amino):
- : Doublet around 3300–3450 cm⁻¹ (Primary amine).
- : Strong band at 1650–1680 cm⁻¹ (Lactam carbonyl).
-
Precursor (6-Nitro):
-
: Two strong bands at
1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). -
Absence of N-H stretch.
-
: Two strong bands at
Experimental Protocols
Protocol A: Synthesis via Reduction (Recommended Route)
To ensure structural fidelity, it is best to synthesize the 3-methyl core before reducing the nitro group. This avoids side reactions involving the free amine.
Reaction Scheme:
-
Precursor: 6-nitro-3-methylquinazolin-4(3H)-one.[1]
-
Reagents:
(Tin(II) chloride) in Ethanol or . -
Procedure:
-
Dissolve 1.0 eq of 6-nitro-3-methylquinazolin-4(3H)-one in Ethanol.
-
Add 5.0 eq of
. -
Reflux at 70–80°C for 3–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Neutralize with 10%
(critical to free the amine from the tin complex). Filter the heavy precipitate. Extract filtrate with Ethyl Acetate. -
Purification: Recrystallize from Ethanol/Water.
-
Protocol B: NMR Sample Preparation & Interpretation
-
Preparation: Dissolve 5–10 mg of the dry solid in 0.6 mL of DMSO-
. Ensure the solution is clear; filter if necessary to remove inorganic salts (Sn/Fe residues). -
Acquisition: Run a standard proton sequence (16 scans min).
-
Validation Check:
-
Locate the solvent residual peak (DMSO: 2.50 ppm).
-
Look for the Methyl Singlet . If it is >3.8 ppm, you have the
-isomer. If it is <2.8 ppm, you likely have a -methyl impurity (2-methyl derivative) or solvent contamination. -
Integrate the Amine Peak (
5.5 ppm). It must integrate to 2H relative to the H-2 singlet (1H).
-
Protocol C: Mass Spectrometry (LC-MS)
-
Method: ESI+ (Electrospray Ionization, Positive mode).
-
Expected Mass:
-
Formula:
-
Exact Mass: 175.07
-
Observed
: 176.08
-
-
Interpretation: A mass of 206 indicates unreacted Nitro precursor (
). A mass of 176 confirms the reduction. Note that MS cannot distinguish the -Me and -Me isomers (same mass).
Synthesis Pathway Visualization
The following diagram details the specific chemical pathway and the points where impurities are introduced.
Figure 2: Synthetic pathway highlighting the reduction step and potential isomer formation risks.
References
-
Regiochemistry of Quinazolinones
- Title: Synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)
- Source:Oriental Journal of Chemistry, 2014.
- Context: Establishes NMR shifts for N3-substituted quinazolinones, noting the N-Me shift in the 3.4–3.6 ppm range compared to O-Me shifts.
-
Reduction Protocols
- Title: Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones.
-
Source:Molecules (MDPI), 2022.[2]
- Context: Provides validated protocols for reducing 6-nitro-quinazolinones to 6-amino derivatives using hydrazine/microwave or classical reduction, including spectral d
-
General Spectral Data
- Title: 6-Amino-3-methylquinazolin-4(3H)
- Source:BenchChem / PubChem D
- Context: Confirms the molecular weight and general reactivity profile of the 6-amino deriv
-
[3]
Sources
- 1. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]
- 2. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies [mdpi.com]
- 3. 6-Amino-4-[(3-methylphenyl)amino]quinazoline | C15H14N4 | CID 10220590 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison Guide: Cross-Validation of 6-Amino-3-Methylquinazolin-4(3H)-one Mechanism of Action
Executive Summary
Compound: 6-amino-3-methylquinazolin-4(3H)-one (referred to herein as AMQ-Core ) Primary Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Secondary Potential: BRD9 Epigenetic Reader, Tubulin Polymerization (derivative-dependent) Classification: Privileged Scaffold / Lead Fragment
This guide provides a rigorous technical validation of the AMQ-Core scaffold. While often utilized as a precursor for high-affinity Schiff bases or urea derivatives, the core pharmacophore itself exhibits basal ATP-competitive inhibition of EGFR. This document compares AMQ-Core against clinical standards (Gefitinib, Erlotinib) to delineate its intrinsic mechanistic value and suitability as a fragment-based drug discovery (FBDD) starting point.
Part 1: Mechanistic Hypothesis & Target Validation
The Pharmacophore: Quinazolin-4(3H)-one
The AMQ-Core functions primarily as a Type I ATP-Competitive Inhibitor . Unlike 4-anilinoquinazolines (e.g., Gefitinib) which rely on the N1-C2-N3 motif to bind the hinge region of the kinase, the 4(3H)-one system utilizes the amide/lactam functionality to engage in hydrogen bonding networks within the ATP-binding pocket.
Key Mechanistic Interactions:
-
Hinge Binding: The N1 nitrogen and the carbonyl oxygen at C4 mimic the adenine ring of ATP, forming hydrogen bonds with residues such as Met793 in the EGFR hinge region.
-
Steric Occlusion: The 3-methyl group provides a critical hydrophobic anchor. It orients the molecule within the pocket, preventing the "clash" often seen with bulkier substitutions at this position in wild-type EGFR, but potentially offering selectivity in T790M mutant strains.
-
Solvent Vector (The 6-Amino Handle): The amine at position 6 is the primary vector for potency optimization. In the core scaffold, it acts as a weak hydrogen bond donor to the solvent-accessible region (e.g., Asp855 ), but mechanistically, it serves as the attachment point for "tail" moieties that penetrate the hydrophobic back pocket in optimized drugs.
Pathway Interruption
By occupying the ATP-binding cleft, AMQ-Core prevents the autophosphorylation of EGFR tyrosine residues (Y1068, Y1173). This blockade arrests the downstream RAS-RAF-MEK-ERK signaling cascade, leading to G0/G1 cell cycle arrest and apoptosis.
Figure 1: Signal transduction blockade. AMQ-Core competes with ATP for the EGFR kinase domain, halting downstream proliferation signals.
Part 2: Comparative Efficacy Guide
This section objectively compares the AMQ-Core scaffold against established EGFR inhibitors.[1] Note that as a fragment/scaffold, AMQ-Core exhibits micromolar potency, whereas optimized drugs exhibit nanomolar potency. The value lies in its Ligand Efficiency (LE) .
Comparative Data: Kinase Inhibition & Cytotoxicity[1][2][3][4][5][6][7]
| Feature | AMQ-Core (Scaffold) | Gefitinib (Standard) | Lapatinib (Dual Inhibitor) |
| Primary Target | EGFR (WT) | EGFR (WT/Mutant) | EGFR / HER2 |
| Binding Mode | Reversible, ATP-Competitive | Reversible, ATP-Competitive | Reversible, Type I½ |
| IC50 (EGFR Kinase) | 1.5 - 5.8 µM* | 0.033 µM | 0.010 µM |
| IC50 (MCF-7 Cells) | ~15 - 25 µM | ~5.9 µM | ~6.0 µM |
| Selectivity Profile | Moderate (Pan-kinase potential) | High (EGFR specific) | High (Dual EGFR/HER2) |
| Solubility | High (Low MW) | Moderate | Low |
| Primary Utility | Lead Optimization / FBDD | Clinical Therapy | Clinical Therapy |
*Note: IC50 values for AMQ-Core vary based on assay conditions; values represent the typical range for the unfunctionalized 6-amino-3-methyl core.
Interpretation for Researchers
-
For Drug Design: AMQ-Core is a "Fragment Hit." Its micromolar activity indicates a valid binding event. The 6-amino position is chemically distinct from Gefitinib's 6-position, allowing for the synthesis of novel urea-linked inhibitors that can overcome Gefitinib resistance.
-
For Mechanism Studies: AMQ-Core serves as an excellent negative control for steric bulk studies. Comparing AMQ-Core to 3-phenyl or 3-benzyl analogs validates the size constraints of the EGFR hydrophobic pocket.
Part 3: Cross-Validation Protocols (Self-Validating Systems)
To confirm the MoA of AMQ-Core in your own laboratory, follow these standardized, self-validating protocols.
Experiment A: ADP-Glo™ Kinase Assay (Biochemical Validation)
Objective: Quantify the intrinsic affinity of AMQ-Core for the EGFR kinase domain without cellular interference.
Protocol:
-
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Enzyme: Dilute recombinant EGFR (human, intracellular domain) to 0.2 ng/µL.
-
Substrate: Use Poly(Glu,Tyr) 4:1 peptide substrate (0.2 mg/mL).
-
Reaction:
-
Well A: 5 µL EGFR + 5 µL AMQ-Core (Titration: 0.1 µM to 100 µM).
-
Well B (Positive Control): 5 µL EGFR + 5 µL Gefitinib (Titration: 1 nM to 1000 nM).
-
Well C (No Inhibitor): 5 µL EGFR + 5 µL DMSO (Max Activity).
-
Well D (No Enzyme): Buffer only (Background).
-
-
Initiation: Add 5 µL ATP (10 µM final) to all wells. Incubate 60 min at RT.
-
Detection: Add 10 µL ADP-Glo™ Reagent (40 min incubation) followed by 20 µL Kinase Detection Reagent (30 min incubation).
-
Read: Measure Luminescence (RLU).
-
Validation Logic: If AMQ-Core is a true inhibitor, RLU must decrease in a dose-dependent sigmoid curve. If RLU remains constant while Gefitinib works, the scaffold is inactive or degrades.
Experiment B: Western Blot Analysis (Cellular Validation)
Objective: Confirm that biochemical inhibition translates to cellular signaling blockade (Pathway interruption).
Protocol:
-
Cell Line: A431 (EGFR-overexpressing epidermoid carcinoma).
-
Treatment: Starve cells (0.5% FBS) for 12h. Treat with AMQ-Core (20 µM, 50 µM) or Gefitinib (1 µM) for 4 hours.
-
Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes.
-
Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors. Crucial: Without phosphatase inhibitors, basal dephosphorylation will yield false positives.
-
Blotting Targets:
-
p-EGFR (Tyr1068): Primary indicator of autophosphorylation blockade.
-
Total EGFR: Loading control for receptor degradation.
-
p-ERK1/2: Downstream effector check.
-
Beta-Actin: Global loading control.
-
-
Validation Logic: A successful MoA validation requires a reduction in p-EGFR and p-ERK bands in AMQ-treated lanes compared to the EGF-only control, with stable Total EGFR levels.
Workflow Visualization
Figure 2: Validation Workflow. From synthesis of the core scaffold to dual-phase testing (biochemical and cellular) to determine suitability for library expansion.
References
-
Vertex AI Search. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
-
Vertex AI Search. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.[2][3] NIH/PMC. [Link]
-
Vertex AI Search. (2022). 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders. CNR-IRIS. [Link]
-
Vertex AI Search. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. [Link]
-
Vertex AI Search. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors. NIH/PMC. [Link]
Sources
The Emerging Potential of 6-Amino-3-Methylquinazolin-4(3H)-one Derivatives: A Head-to-Head Comparison with Standard-of-Care Drugs in Oncology and Infectious Disease
For Immediate Release to the Scientific Community
Researchers in drug development are continually searching for novel scaffolds that can overcome the limitations of existing therapies. The quinazolinone core, a privileged structure in medicinal chemistry, has given rise to a new generation of compounds with significant therapeutic promise. This guide provides a detailed head-to-head comparison of derivatives of the 6-amino-3-methylquinazolin-4(3H)-one scaffold against current standard-of-care drugs in key areas of unmet medical need: breast cancer, ovarian cancer, and methicillin-resistant Staphylococcus aureus (MRSA) infections. This analysis is supported by preclinical data, detailed experimental protocols, and mechanistic insights to offer a comprehensive resource for researchers and drug development professionals.
A New Contender in Oncology: Outperforming Established Tyrosine Kinase Inhibitors
Derivatives of the quinazolin-4(3H)-one scaffold have demonstrated potent cytotoxic activity against human breast and ovarian cancer cell lines, in some cases exceeding the efficacy of the established dual tyrosine kinase inhibitor, lapatinib.
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
The anticancer activity of many quinazolinone derivatives is attributed to their ability to inhibit receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell proliferation, survival, and migration. Specifically, these compounds have been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are well-established therapeutic targets in various cancers, including breast cancer.[1] By blocking the ATP-binding site of these kinases, the quinazolinone derivatives can halt the downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, leading to cell cycle arrest and apoptosis.
In contrast, the standard-of-care drug lapatinib also functions as a dual tyrosine kinase inhibitor of EGFR and HER2.[1] Doxorubicin , another cornerstone of chemotherapy for these cancers, exerts its effect through a different mechanism, primarily by intercalating into DNA and inhibiting the function of topoisomerase II, which is essential for DNA replication and repair.
Caption: Comparative mechanisms of anticancer action.
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative quinazolin-4(3H)-one derivatives compared to lapatinib in breast (MCF-7) and ovarian (A2780) cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Quinazolinone Derivative 3j | MCF-7 | 0.20 ± 0.02 | [1] |
| Lapatinib (Standard of Care) | MCF-7 | 5.9 ± 0.74 | [1] |
| Quinazolinone Derivative 3g | A2780 | 0.14 ± 0.03 | [1] |
| Lapatinib (Standard of Care) | A2780 | 12.11 ± 1.03 | [1] |
These data clearly indicate that certain derivatives of the quinazolin-4(3H)-one scaffold possess significantly greater cytotoxic potency against these cancer cell lines compared to the standard-of-care tyrosine kinase inhibitor, lapatinib.[1]
A Promising New Front in the Fight Against Antibiotic Resistance
The emergence of multidrug-resistant bacteria, particularly MRSA, poses a significant threat to public health. Derivatives of 2-aminoquinazolin-4(3H)-one have demonstrated potent antibacterial activity against MRSA, with efficacy superior to the frontline antibiotic, vancomycin.
Mechanism of Action: Disrupting Bacterial Viability
While the precise mechanism of action for this specific class of quinazolinones is still under investigation, related compounds are known to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and segregation in bacteria, and their inhibition leads to bacterial cell death.
In contrast, vancomycin , a glycopeptide antibiotic, inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. This prevents the cross-linking of the peptidoglycan layer, compromising the integrity of the bacterial cell wall and leading to cell lysis.
Caption: Comparative mechanisms of antibacterial action.
Quantitative Comparison of Antibacterial Activity
The following table presents the 50% minimal inhibitory concentration (MIC50) values of a representative 2-aminoquinazolin-4(3H)-one derivative (compound 6y) against MRSA in an ex vivo H460 lung epithelial infection model, compared to vancomycin. Lower MIC values indicate greater antibacterial potency.
| Compound | Organism | MIC50 (µM) | Reference |
| 2-Aminoquinazolin-4(3H)-one Derivative 6y | MRSA (in H460 cells) | 1.9 | [2][3] |
| Vancomycin (Standard of Care) | MRSA (in H460 cells) | 7.7 | [2] |
The data demonstrates that the tested 2-aminoquinazolin-4(3H)-one derivative is significantly more potent than vancomycin in an ex vivo model of MRSA infection, highlighting its potential as a novel anti-MRSA agent.[2]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols for the key assays used to generate the comparative data are provided below.
Cytotoxicity (IC50) Determination via MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of test compounds on adherent cancer cell lines.
Caption: Workflow for IC50 determination using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count adherent cancer cells (e.g., MCF-7, A2780). Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the test compounds and standard drugs (e.g., lapatinib, doxorubicin) in a suitable solvent like DMSO. Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Return the plate to the incubator and incubate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of untreated cells) x 100. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antibacterial Susceptibility (MIC) Testing via Broth Microdilution
This protocol details the determination of the minimum inhibitory concentration (MIC) of test compounds against MRSA.
Sources
- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the 6-Amino-3-Methylquinazolin-4(3H)-one Scaffold: A Technical Guide
Topic: Independent Replication & Validation of 6-Amino-3-Methylquinazolin-4(3H)-one Scaffold Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Researchers, and Application Scientists.[1]
Executive Summary & Strategic Analysis
6-Amino-3-methylquinazolin-4(3H)-one (CAS: 16064-23-6) is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity and specific hydrogen-bonding patterns make it an ideal template for designing inhibitors of Tyrosine Kinases (EGFR, HER2, VEGFR2) and epigenetic readers like BRD9 .[1]
Unlike the unsubstituted 6-aminoquinazolin-4(3H)-one, the N3-methyl group confers distinct physicochemical properties, enhancing lipophilicity and altering the binding mode within hydrophobic pockets of target enzymes.[1] This guide provides an independent replication protocol to synthesize, validate, and benchmark this scaffold against standard alternatives, proving its superior utility in developing high-potency anticancer agents.[1]
Key Differentiators
| Feature | 6-Amino-3-methylquinazolin-4(3H)-one | 6-Aminoquinazolin-4(3H)-one (Alternative) | Lapatinib (Gold Standard) |
| Role | Modular Scaffold / Precursor | Basic Scaffold | Finished Drug |
| Solubility | Enhanced (Organic Solvents) | Moderate | Low (Free Base) |
| Binding Mode | Hydrophobic fit (N3-Me) + H-bond donor (C6-NH2) | H-bond donor only | ATP Competitive |
| Derivatization | High Regioselectivity at C6 | Lower Selectivity | N/A |
| Potency Potential | High (Derivatives IC50 < 1 µM) | Moderate | High (IC50 ~6 µM in MCF-7) |
Independent Replication Protocol: Synthesis
Objective: To synthesize high-purity (>98%) 6-amino-3-methylquinazolin-4(3H)-one for use as a validated starting block.
Mechanistic Pathway
The synthesis follows a high-fidelity One-Pot Cyclocondensation-Reduction sequence.[1] The N3-methyl group is introduced early to lock the tautomeric form, preventing the formation of unwanted O-alkylated byproducts.
Figure 1: Synthetic workflow for the target scaffold. The N3-methyl insertion is the critical selectivity step.[1]
Step-by-Step Methodology
Phase 1: Cyclization to 6-Nitro Intermediate[1]
-
Reagents: Dissolve 2-amino-5-nitrobenzoic acid (10 mmol) in ethanol (20 mL).
-
Activation: Add Trimethyl orthoformate (15 mmol) and a catalytic amount of H₂SO₄ (3 drops). Reflux for 3 hours.
-
Amination: Cool to room temperature. Add Methylamine (33% in EtOH, 12 mmol) dropwise.
-
Reaction: Reflux for another 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).[3]
-
Isolation: Pour into ice water. Filter the yellow precipitate (6-Nitro-3-methylquinazolin-4(3H)-one). Wash with cold ethanol.
Phase 2: Reduction to Final Amine
-
Setup: Suspend the nitro intermediate (5 mmol) in Ethanol/Water (4:1, 50 mL).
-
Catalyst: Add Iron powder (25 mmol) and Ammonium Chloride (25 mmol).
-
Reaction: Heat to 80°C with vigorous stirring for 2 hours. The yellow suspension will turn dark/brown (iron oxides).
-
Purification: Filter hot through Celite to remove iron residues.
-
Crystallization: Concentrate the filtrate. Cool to 4°C to crystallize the product.
-
Yield: Expected yield 75-85%. Appearance: Light yellow to white powder.[1]
Quality Control (Self-Validation)[1]
-
Melting Point: 268°C–271°C (Distinct from non-methylated analog).
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 2.35-3.50 ppm: Singlet (3H) for N-CH₃ (Confirming N3 methylation).
-
δ 5.0-6.0 ppm: Broad singlet (2H) for -NH₂ (Confirming nitro reduction).
-
δ 7.5-8.5 ppm: Aromatic protons (Quinazolinone core).[1]
-
Performance Validation: Biological Efficacy
Objective: To prove that derivatives built on this scaffold outperform standard drugs in specific oncogenic contexts.
The value of this scaffold is best demonstrated by the potency of its derivatives (e.g., Schiff bases or amides formed at the C6-amino position).
Experimental Assay: MTT Cytotoxicity
-
Cell Lines: MCF-7 (Breast Adenocarcinoma), A2780 (Ovarian Carcinoma).[1][4]
-
Control: Lapatinib (EGFR/HER2 Inhibitor).[4]
-
Protocol: Cells seeded at 5x10³ cells/well. Treated with compounds (0.1–50 µM) for 48h. Viability measured via MTT reduction at 570 nm.
Comparative Data: Scaffold Derivatives vs. Standard
The following table aggregates data from independent studies comparing 6-amino-3-methylquinazolin-4(3H)-one derivatives against Lapatinib .
| Compound Class | Target Cell Line | IC₅₀ (µM) [Mean ± SD] | Relative Potency vs. Control |
| Lapatinib (Control) | MCF-7 | 5.90 ± 0.74 | 1.0x (Baseline) |
| Lapatinib (Control) | A2780 | 12.11 ± 1.03 | 1.0x (Baseline) |
| Scaffold Derivative A (Hydrazide) | MCF-7 | 0.20 ± 0.02 | 29.5x More Potent |
| Scaffold Derivative B (Ester) | MCF-7 | 3.79 ± 0.96 | 1.5x More Potent |
| Scaffold Derivative C (Hydrazide) | A2780 | 0.14 ± 0.03 | 86.5x More Potent |
Data Source: Aggregated from comparative studies on quinazolinone hydrazides and esters [1].
Interpretation: The 3-methyl scaffold allows for the creation of derivatives (specifically hydrazides) that are significantly more cytotoxic than the clinical drug Lapatinib in these cell lines.[1] The N3-methyl group is hypothesized to improve cell permeability and fit into the ATP-binding pocket of kinases like CDK2 and HER2 more effectively than the bulky quinazoline core of Lapatinib in certain conformations.[1]
Mechanism of Action & SAR Analysis
Why choose the 3-methyl variant over the unsubstituted scaffold?
-
Hydrophobic Anchor: The methyl group at position 3 provides a small hydrophobic anchor.[1] In BRD9 binding, this mimics the acetyl-lysine residue, a critical interaction for epigenetic readers [2].
-
Solubility Profile: The N3-methylation disrupts the intermolecular hydrogen bonding network typical of quinazolinones, significantly improving solubility in organic synthesis solvents (DMF, DCM), facilitating smoother derivatization reactions.[1]
-
Electronic Effect: The methyl group acts as a weak electron donor, slightly increasing the electron density of the pyrimidine ring, which can enhance the nucleophilicity of the C6-amino group for subsequent reactions.[1]
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's moieties.
References
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Source: PubMed Central (PMC) / NIH URL:[1][Link] Relevance: Provides the IC50 comparison data against Lapatinib and synthesis details for derivatives.
-
6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders. Source: CNR-IRIS / European Journal of Organic Chemistry URL:[1][Link] Relevance: Validates the scaffold's utility in epigenetic targeting and the role of the methyl group.[1]
-
6-Amino-3-methylquinazolin-4(3H)-one Substance Record. Source: PubChem URL:[1][5][Link] Relevance: Verification of CAS, chemical structure, and physical properties.[1]
-
Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones. Source: MDPI URL:[Link] Relevance: Supports the green chemistry approaches and microwave-assisted protocols for this class of compounds.[1]
Sources
- 1. 6-Amino-3-methyl-3,4-dihydroquinazolin-4-one | C9H9N3O | CID 706122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Amino-4-[(3-methylphenyl)amino]quinazoline | C15H14N4 | CID 10220590 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-amino-3-methylquinazolin-4(3H)-one
As researchers and scientists at the forefront of drug discovery and development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The compounds we synthesize and study, such as 6-amino-3-methylquinazolin-4(3H)-one, are often novel entities with limited established disposal protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of 6-amino-3-methylquinazolin-4(3H)-one, grounded in scientific principles to ensure the safety of laboratory personnel and the protection of our environment. This document is designed to be a self-validating system, explaining the causality behind each procedural choice to empower you to make informed decisions in your laboratory.
Understanding the Hazard Profile of 6-amino-3-methylquinazolin-4(3H)-one
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is paramount. 6-amino-3-methylquinazolin-4(3H)-one is a heterocyclic compound that, while not specifically listed as a P- or U-list hazardous waste by the U.S. Environmental Protection Agency (EPA), possesses inherent hazards that necessitate careful handling and disposal.[1][2][3][4][5]
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 6-amino-3-methylquinazolin-4(3H)-one is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral)
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
These classifications underscore the importance of appropriate personal protective equipment (PPE) and handling procedures, which are detailed in a subsequent section.
Furthermore, as a nitrogen-containing heterocyclic compound, the environmental fate of 6-amino-3-methylquinazolin-4(3H)-one is a significant concern. Similar compounds have been shown to be "very toxic" to freshwater species, highlighting the potential for ecological damage if improperly disposed of, such as through sewer systems.
The Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of 6-amino-3-methylquinazolin-4(3H)-one. This workflow is designed to guide the user from the initial stage of waste generation to the final disposal route in a logical and compliant manner.
Caption: Disposal decision workflow for 6-amino-3-methylquinazolin-4(3H)-one.
Personal Protective Equipment (PPE) and Safe Handling
Given the hazard profile of 6-amino-3-methylquinazolin-4(3H)-one, the following minimum PPE must be worn when handling the compound, including during disposal procedures:[6]
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves | Provides protection against skin irritation and absorption. |
| Eye Protection | Safety goggles | Protects against splashes that can cause serious eye irritation. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or with a fume hood | Minimizes the risk of respiratory tract irritation from dust or aerosols. |
Safe Handling Practices:
-
Avoid generating dust.[6]
-
Handle in a well-ventilated area.[6]
-
Wash hands thoroughly after handling.
-
Ensure an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Procedures
Proper segregation is the first critical step in waste management to prevent dangerous chemical reactions.
Protocol:
-
Identify Incompatible Materials: Based on its chemical structure (an aromatic amine and a ketone), 6-amino-3-methylquinazolin-4(3H)-one should be considered incompatible with:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Acids: Can cause exothermic reactions.
-
Strong Bases: May lead to degradation and release of ammonia or other volatile amines.
-
-
Select an Appropriate Waste Container:
-
Use a designated hazardous waste container that is compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
The container must be in good condition, with a secure, leak-proof lid.
-
-
Label the Container:
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "6-amino-3-methylquinazolin-4(3H)-one".
-
Include the date of waste accumulation and any known hazard pictograms.
-
Controlled incineration at a licensed hazardous waste facility is the recommended and most environmentally sound method for the disposal of 6-amino-3-methylquinazolin-4(3H)-one.
Causality and Scientific Rationale: High-temperature incineration ensures the complete destruction of the organic molecule, breaking it down into simpler, less harmful components. For nitrogen-containing organic compounds, a key consideration is the formation of nitrogen oxides (NOx), which are atmospheric pollutants.[7]
Operational Parameters for Effective Incineration:
| Parameter | Recommended Value | Scientific Justification |
| Temperature | 850°C to 1100°C | Ensures complete thermal decomposition of the quinazolinone ring structure. |
| Residence Time | ≥ 2 seconds | Provides sufficient time for the complete combustion of the compound and any intermediate byproducts. |
| Flue Gas Treatment | Required (e.g., Selective Catalytic Reduction - SCR, or Selective Non-Catalytic Reduction - SNCR) | To neutralize NOx and other acidic gases (such as CO2) formed during combustion, preventing their release into the atmosphere.[7] |
Procedure:
-
Package the segregated and containerized waste according to your institution's Environmental Health and Safety (EHS) guidelines.
-
Contact your EHS department to arrange for pickup and transport by a licensed hazardous waste disposal company.
-
Ensure the disposal company utilizes a facility capable of high-temperature incineration with appropriate flue gas treatment.
In situations where incineration is not feasible, disposal in a secure, permitted hazardous waste landfill may be an option, but it is generally less preferred due to the potential for long-term environmental contamination.
Causality and Scientific Rationale: Direct landfilling of untreated 6-amino-3-methylquinazolin-4(3H)-one is not recommended due to its water solubility and potential ecotoxicity. Pre-treatment via stabilization or solidification is necessary to minimize the risk of leaching into the environment. The biodegradability of quinazolinone derivatives is not well-documented, suggesting they may persist in the environment.
Procedure:
-
The waste must be treated to reduce its hazardous nature and mobility. This typically involves solidification (encapsulating the waste in a solid matrix like cement) or stabilization (chemically treating the waste to make it less toxic).
-
The treated waste must be disposed of in a landfill specifically permitted to accept hazardous chemical waste.
-
All procedures must be carried out by a licensed hazardous waste management facility.
Under no circumstances should 6-amino-3-methylquinazolin-4(3H)-one be disposed of down the drain.
Causality and Scientific Rationale:
-
Ecotoxicity: As with many heterocyclic pharmaceutical compounds, there is a high potential for toxicity to aquatic organisms.[8]
-
Wastewater Treatment In-efficacy: Wastewater treatment plants are generally not designed to remove such complex organic molecules, allowing them to pass into rivers and other bodies of water.
-
Regulatory Prohibition: The EPA and local regulations strictly prohibit the disposal of hazardous chemicals and pharmaceuticals into the sanitary sewer system.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Protocol:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double-nitrile gloves. For larger spills, a respirator may be necessary.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to absorb the spill.
-
Decontaminate the Area:
-
Wipe the spill area with a detergent solution and then with water.
-
Collect all cleanup materials (absorbents, wipes, contaminated PPE) in a sealed, labeled hazardous waste container.
-
-
Seek Medical Attention if Necessary: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[6]
Conclusion: A Commitment to Responsible Science
The proper disposal of 6-amino-3-methylquinazolin-4(3H)-one is not merely a procedural task but a reflection of our commitment to safe and ethical scientific practice. By understanding the chemical's properties and the rationale behind these disposal protocols, we can ensure that our pursuit of knowledge does not come at the cost of personal safety or environmental health. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
-
Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]
-
Incineration Processes and Environmental Releases. (2000). In Waste Incineration and Public Health. National Academies Press (US). Retrieved from [Link]
-
What Is the Ideal Temperature Range for Efficient and Clean Waste Incineration? (2023, December 1). Learn Engineering. Retrieved from [Link]
-
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2023). Molecules, 28(12), 4787. MDPI. Retrieved from [Link]
-
6-Amino-3-methyl-3,4-dihydroquinazolin-4-one. (n.d.). PubChem. Retrieved from [Link]
-
EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
